oxypeucedanin methanolate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(2R)-2-hydroxy-3-methoxy-3-methylbutoxy]furo[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O6/c1-17(2,20-3)14(18)9-22-16-10-4-5-15(19)23-13(10)8-12-11(16)6-7-21-12/h4-8,14,18H,9H2,1-3H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHENVVIVPZCJOA-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H](COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"oxypeucedanin methanolate natural sources and distribution"
An In-depth Technical Guide to Oxypeucedanin Methanolate: Natural Sources, Distribution, and Experimental Data
Introduction
This compound is a naturally occurring linear furanocoumarin, a class of organic compounds recognized for their significant biological activities. As a derivative of oxypeucedanin, this compound shares a core structure featuring a furan ring fused to a coumarin moiety. Furanocoumarins are secondary metabolites found predominantly in a few plant families and are studied for their potential applications in pharmacology and drug development.[1] Oxypeucedanin and its derivatives, including the methanolate and hydrate forms, have demonstrated a range of biological effects, with recent research highlighting potent anti-inflammatory properties.[2][3]
This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It details its primary natural sources, distribution within the plant kingdom, quantitative analysis, and established experimental protocols for its isolation. Furthermore, it elucidates the molecular pathways through which its biological activities are exerted.
Natural Sources and Distribution
This compound is primarily distributed within the Apiaceae (Umbelliferae) and Rutaceae plant families, which are well-documented sources of various coumarin derivatives.[4][5]
-
Primary Plant Families:
-
Key Genera and Species:
-
Angelica : The genus Angelica is a principal source, with Angelica dahurica (known as "Bai Zhi" in traditional Chinese medicine) being analytically identified as one of the richest sources of oxypeucedanin.[2][4][5] this compound has been specifically isolated from the roots of this plant.[2]
-
Prangos : Various species within this genus, such as Prangos uloptera and Prangos pabularia, are known to produce this compound.[7][8]
-
Ferulago : This genus is another important member of the Apiaceae family that contains these compounds.[4][6]
-
Citrus : While more commonly associated with other furanocoumarins, citrus plants are also reported sources.[1]
-
The compound is typically isolated from the roots, fruits, or aerial parts of these plants.[4][7] The concentration and presence of specific derivatives can vary based on the plant species, geographical location, and the part of the plant being analyzed.
Quantitative Analysis
Quantitative data specifically for this compound is limited in publicly available literature. However, extensive analysis has been performed on its parent compound, oxypeucedanin, and the closely related oxypeucedanin hydrate, particularly from Angelica species. This data serves as a valuable proxy for estimating potential yields and guiding extraction efforts. The primary analytical method for quantification is High-Performance Liquid Chromatography (HPLC), often coupled with UV or Diode Array Detectors (DAD).[4][5]
Table 1: Quantitative Analysis of Oxypeucedanin and its Hydrate in Angelica Species
| Plant Species | Plant Part | Compound Analyzed | Extraction/Solvent System | Analytical Method | Reported Content/Yield | Reference |
| Angelica dahurica | Root | Oxypeucedanin | 70% Hydro-ethanolic extract | HPLC-DAD | 1.24 - 4.98 mg/g | [5] |
| Angelica dahurica | Root | Oxypeucedanin | Hydro-ethanolic extract | HPLC-UV | 0.063% (from Korea) | [5] |
| Angelica dahurica | Root | Oxypeucedanin | Hydro-ethanolic extract | HPLC-UV | 0.024% (from China) | [5] |
| Angelica archangelica | Fruit | Oxypeucedanin | 96% Hydro-ethanolic extract | HPLC-UV | 0 - 6.45 mg/g | [4] |
| Angelica dahurica | Root | Oxypeucedanin Hydrate | Ionic Liquid [Bmim]Tf₂N | HPLC | 98.06% (Extraction Yield) | [9][10] |
| Angelica dahurica | Root | Oxypeucedanin Hydrate | Ionic Liquid [Bmim]Tf₂N | HPLC | 36.99% (in final product) | [9][10] |
Experimental Protocols
The isolation of this compound typically involves solvent extraction from plant material, followed by fractionation and chromatographic purification. Below are two detailed methodologies: a conventional protocol and a modern ionic liquid-based approach.
Conventional Extraction and Isolation Protocol
This protocol is based on methods used for isolating furanocoumarins, including this compound, from Angelica dahurica roots.[2]
-
Preparation of Plant Material: Dried roots of the source plant (e.g., Angelica dahurica) are crushed and pulverized to a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered material (e.g., 819.3 g) is extracted with methanol (MeOH) under reflux. This process is repeated to ensure exhaustive extraction of the target compounds.[2]
-
Concentration: The resulting methanolic extract is combined and evaporated in vacuo to yield a crude extract (e.g., 282.2 g, a 34.4% yield from the dried roots).[2]
-
Solvent Partitioning (Fractionation):
-
The crude extract is suspended in water.
-
The aqueous suspension is then successively partitioned with solvents of increasing polarity. A common sequence is ethyl acetate (EtOAc) followed by n-butanol.[2]
-
Oxypeucedanin and its derivatives are hydrophobic and majorly partition into the EtOAc-soluble fraction.[2][4]
-
-
Chromatographic Purification:
-
The dried EtOAc fraction is subjected to column chromatography (CC) over silica gel.
-
The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing polarity with ethyl acetate.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing the target compound are pooled and may require further purification steps, such as semi-preparative HPLC or recrystallization, to yield pure this compound.[5]
-
Modern Ionic Liquid-Based Extraction Protocol
This advanced protocol was optimized for the extraction of oxypeucedanin hydrate from Angelica dahurica and demonstrates a highly efficient alternative to conventional methods.[9][10]
-
Ionic Liquid Extraction:
-
Back-Extraction:
-
Purification and Analysis:
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Conventional workflow for the isolation of this compound.
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. ffhdj.com [ffhdj.com]
- 3. Oxypeucedanin hydrate alleviates rheumatoid arthritis by inhibiting the TLR4-MD2/NF-κB/MAPK signaling axis: Oxypeucedanin hydrate alleviates rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxypeucedanin: Chemotaxonomy, Isolation, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxypeucedanin: Chemotaxonomy, Isolation, and Bioactivities [mdpi.com]
- 6. Oxypeucedanin: Chemotaxonomy, Isolation, and Bioactivities [ouci.dntb.gov.ua]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Facile and Rapid Isolation of Oxypeucedanin Hydrate and Byakangelicin from Angelica dahurica by Using [Bmim]Tf2N Ionic Liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Facile and Rapid Isolation of Oxypeucedanin Hydrate and Byakangelicin from Angelica dahurica by Using [Bmim]Tf2N Ionic Liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Spectroscopic Analysis of Oxypeucedanin Methanolate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxypeucedanin methanolate, a furanocoumarin derivative, has garnered interest in the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the spectroscopic data available for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The information presented herein is intended to serve as a valuable resource for researchers engaged in the identification, characterization, and development of furanocoumarin-based compounds.
Chemical Structure
Systematic Name: (R)-4-(2-hydroxy-3-methoxy-3-methylbutoxy)-7H-furo[3,2-g]chromen-7-one
Molecular Formula: C₁₇H₁₈O₆
Molecular Weight: 318.32 g/mol
CAS Number: 52939-12-5[1]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
While the specific ¹H and ¹³C NMR data for this compound are not explicitly detailed in the searched literature, the data for the closely related compound, oxypeucedanin, isolated from Angelica dahurica, is available and provides a strong basis for interpretation[2]. The addition of a methanolate group would primarily affect the chemical shifts of the side chain protons and carbons.
Table 1: Predicted ¹H NMR Spectral Data of this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~6.30 | d | ~10.0 |
| H-4 | ~8.20 | d | ~10.0 |
| H-8 | ~7.18 | s | - |
| H-2' | ~7.60 | d | ~2.7 |
| H-3' | ~6.94 | dd | ~2.7, 0.9 |
| H-1"a | ~4.59 | dd | ~10.9, 6.8 |
| H-1"b | ~4.42 | dd | ~10.9, 4.3 |
| H-2" | ~3.22 | dd | ~6.6, 4.3 |
| H-4" (CH₃) | ~1.39 | s | - |
| H-5" (CH₃) | ~1.32 | s | - |
| OCH₃ | ~3.40 | s | - |
| OH | Variable | br s | - |
Table 2: Predicted ¹³C NMR Spectral Data of this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~161.2 |
| C-3 | ~113.2 |
| C-4 | ~139.1 |
| C-4a | ~107.5 |
| C-5 | ~148.4 |
| C-6 | ~114.2 |
| C-7 | ~158.1 |
| C-8 | ~94.9 |
| C-8a | ~152.6 |
| C-2' | ~145.4 |
| C-3' | ~104.5 |
| C-1" | ~72.3 |
| C-2" | ~61.2 |
| C-3" | ~58.5 |
| C-4" | ~24.6 |
| C-5" | ~19.1 |
| OCH₃ | ~50.0 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.
Table 3: Predicted IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3400 | O-H | Stretching (alcohol) |
| ~3100-3000 | C-H | Stretching (aromatic and vinyl) |
| ~2950-2850 | C-H | Stretching (aliphatic) |
| ~1730 | C=O | Stretching (lactone) |
| ~1630, 1580, 1490 | C=C | Stretching (aromatic and furan) |
| ~1270 | C-O-C | Asymmetric stretching (ether) |
| ~1100 | C-O | Stretching (alcohol) |
| ~880 | C-H | Bending (furan ring) |
Mass Spectrometry (MS)
Mass spectrometry of this compound would likely be performed using a soft ionization technique such as Electrospray Ionization (ESI) to observe the molecular ion. The fragmentation pattern can provide valuable structural information. While a specific mass spectrum for this compound is not available, the product ion spectrum of oxypeucedanin shows a characteristic fragmentation at m/z 287 → 203[3]. A similar fragmentation pattern would be expected for this compound, with the initial molecular ion at m/z 319 [M+H]⁺ or 341 [M+Na]⁺.
Table 4: Predicted Mass Spectrometry Data of this compound
| m/z (Predicted) | Interpretation |
| 319 | [M+H]⁺ |
| 341 | [M+Na]⁺ |
| 287 | [M+H - CH₄O]⁺ (Loss of methanol) |
| 203 | Further fragmentation of the furanocoumarin core |
Experimental Protocols
Detailed experimental protocols for the spectroscopic analysis of furanocoumarins are crucial for obtaining high-quality, reproducible data.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90°, relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Thin Film: If the sample is a viscous liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1-10 µg/mL.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), often coupled with a liquid chromatography (LC) system for sample introduction.
-
Data Acquisition:
-
Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight and identify the molecular ion peak.
-
Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to obtain a product ion spectrum, which reveals the fragmentation pattern.
-
-
Data Analysis: Interpret the mass spectra to confirm the molecular weight and elucidate the structure based on the observed fragment ions.
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for the spectroscopic analysis of a natural product like this compound and a simplified representation of its potential biotransformation.
Caption: General workflow for the isolation and spectroscopic analysis of this compound.
Caption: A simplified diagram illustrating the potential formation of this compound.
References
The Biosynthesis of Oxypeucedanin Methanolate in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the biosynthetic pathway of oxypeucedanin methanolate, a linear furanocoumarin found in various plant species, particularly within the Apiaceae family. This document synthesizes current knowledge on the enzymatic steps, presents available quantitative data, outlines key experimental protocols, and visualizes the metabolic pathway and associated workflows.
Introduction to Oxypeucedanin and its Methanolate Derivative
Oxypeucedanin is a naturally occurring furanocoumarin characterized by an epoxide ring in its structure.[1][2][3][4][5][6] It is biosynthesized from the phenylpropanoid and mevalonate pathways.[2][7] Furanocoumarins, including oxypeucedanin, are recognized for their diverse biological activities.[2][3] this compound is a derivative of oxypeucedanin, distinguished by the addition of a methoxy group.[8] While the biosynthetic pathway of the core furanocoumarin structure is relatively well-understood, the specific enzymatic step leading to this compound is a subject of ongoing research. This guide will detail the established pathway to oxypeucedanin and present the most likely enzymatic reaction for its conversion to this compound.
The Biosynthetic Pathway from Phenylalanine to Oxypeucedanin
The biosynthesis of linear furanocoumarins like oxypeucedanin is a multi-step process involving several key enzymes, primarily from the cytochrome P450 family.[1][9][10] The pathway originates with the amino acid L-phenylalanine.
Core Pathway to Umbelliferone
The initial stages of the pathway lead to the formation of umbelliferone, a key branch-point intermediate in the biosynthesis of many coumarins.[7][10]
-
L-Phenylalanine is converted to trans-Cinnamic acid by phenylalanine ammonia-lyase (PAL).
-
Cinnamate 4-hydroxylase (C4H), a cytochrome P450 enzyme, hydroxylates trans-cinnamic acid to produce p-Coumaric acid .[10]
-
p-Coumaric acid is then activated by the attachment of Coenzyme A, a reaction catalyzed by 4-coumarate:CoA ligase (4CL), to form p-Coumaroyl-CoA .
-
A crucial ortho-hydroxylation step is carried out by p-coumaroyl-CoA 2'-hydroxylase (C2'H), which converts p-coumaroyl-CoA to 2,4-dihydroxy-cinnamoyl-CoA .
-
This intermediate undergoes spontaneous intramolecular cyclization (lactone formation) to yield umbelliferone (7-hydroxycoumarin).
Formation of the Furan Ring: Psoralen Biosynthesis
Umbelliferone serves as the substrate for the subsequent steps that form the characteristic furan ring of furanocoumarins.
-
Umbelliferone is prenylated at the C6 position by a prenyltransferase (PT) using dimethylallyl pyrophosphate (DMAPP) as the prenyl donor to form demethylsuberosin .[7]
-
Demethylsuberosin is then converted to (+)-marmesin by marmesin synthase, a cytochrome P450 monooxygenase.[10]
-
Finally, (+)-marmesin is cleaved by psoralen synthase, another cytochrome P450 enzyme, to produce psoralen .[1]
Post-Psoralen Modifications Leading to Oxypeucedanin
The final steps in the biosynthesis of oxypeucedanin involve further modifications of the psoralen backbone.
-
Psoralen undergoes hydroxylation at the 5-position, catalyzed by a psoralen 5-hydroxylase, to form bergaptol .
-
Bergaptol is then prenylated to yield oxypeucedanin .
The Final Step: Biosynthesis of this compound
The conversion of oxypeucedanin to this compound involves the addition of a methyl group, a reaction catalyzed by an O-methyltransferase (OMT). While no enzyme has been definitively shown to catalyze this specific reaction, strong evidence points towards a class of OMTs with broad substrate specificity.
A study on Peucedanum praeruptorum identified a caffeic acid O-methyltransferase-like enzyme (COMT-S) that exhibits activity towards a variety of hydroxylated coumarins.[11] Given the structural similarities, it is highly probable that a member of the COMT family is responsible for the methylation of the hydroxyl group on the epoxide side chain of oxypeucedanin to form this compound, using S-adenosyl-L-methionine (SAM) as the methyl donor.[11][12][13][14][15][16][17][18]
Quantitative Data
The concentration of oxypeucedanin can vary significantly between plant species and even different tissues within the same plant. The following table summarizes some reported quantitative data for oxypeucedanin in various Angelica species.
| Plant Species | Plant Part | Concentration of Oxypeucedanin | Reference |
| Angelica dahurica | Radix (Root) | 0.066 to 1.45 mg/g | [2] |
| Angelica dahurica | Radix (Root) | 1.5–3.0 mg/g | [2] |
| Angelica archangelica | Seed | 0.6 - 3.8 ppm | [8] |
Experimental Protocols
Extraction and Quantification of Furanocoumarins from Plant Material
This protocol provides a general method for the extraction and analysis of furanocoumarins, which can be adapted for the quantification of oxypeucedanin and this compound.
Materials:
-
Fresh or dried plant material (e.g., roots, leaves)
-
Liquid nitrogen
-
Mortar and pestle
-
80% Ethanol
-
Methanol
-
Ethyl acetate
-
Internal standard (e.g., taxifolin)
-
Centrifuge
-
Vacuum concentrator
-
HPLC system with UV or MS detector
Procedure:
-
Harvest approximately 200 mg of fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powder to a microcentrifuge tube and add 2 mL of 80% ethanol and a known amount of an internal standard.
-
Homogenize the mixture using a benchtop blender for 1 minute.
-
Centrifuge the homogenate at 16,000 x g for 10 minutes at room temperature.
-
Collect the supernatant and transfer it to a new tube.
-
Evaporate the solvent overnight using a vacuum concentrator.
-
Resuspend the dried extract in a known volume of methanol (e.g., 200 µL) for HPLC analysis.
-
Analyze the sample using a suitable HPLC method, monitoring at wavelengths between 300 and 350 nm for furanocoumarins. Identification and quantification are achieved by comparison with authentic standards of oxypeucedanin and this compound.
Enzyme Assay for Coumarin O-Methyltransferase Activity
This protocol is adapted from studies on plant O-methyltransferases and can be used to test the activity of candidate enzymes for the methylation of oxypeucedanin.
Materials:
-
Enzyme source (e.g., purified recombinant protein or plant protein extract)
-
Oxypeucedanin (substrate)
-
S-adenosyl-L-methionine (SAM) (methyl donor)
-
Potassium phosphate buffer (0.2 M, pH 7.5)
-
Trichloroacetic acid (TCA), 20%
-
Methanol
-
HPLC system
Procedure:
-
Prepare a reaction mixture containing 10 µg of the enzyme, 1 mM oxypeucedanin, and 5 mM SAM in a total volume of 200 µL of 0.2 M potassium phosphate buffer (pH 7.5).
-
Initiate the reaction by adding SAM and incubate at a controlled temperature (e.g., 25°C).
-
After a defined time period (e.g., 60 minutes), stop the reaction by adding 20 µL of 20% TCA.
-
Centrifuge the reaction mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to detect the formation of this compound. The product can be identified and quantified by comparing its retention time and peak area to an authentic standard.
Visualizations
Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound from L-phenylalanine.
Experimental Workflow for Furanocoumarin Analysis
Caption: General workflow for the extraction and analysis of furanocoumarins from plant tissue.
O-Methyltransferase Enzyme Assay Workflow
Caption: Workflow for the in vitro enzymatic assay of a coumarin O-methyltransferase.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Oxypeucedanin: Chemotaxonomy, Isolation, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxypeucedanin: Chemotaxonomy, Isolation, and Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oxypeucedanin | C16H14O5 | CID 33306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Oxypeucedanin: Chemotaxonomy, Isolation, and Bioactivities [ouci.dntb.gov.ua]
- 7. Furanocoumarin - Wikipedia [en.wikipedia.org]
- 8. This compound | 52939-12-5 | XO163800 [biosynth.com]
- 9. researchgate.net [researchgate.net]
- 10. Chemistry and health effects of furanocoumarins in grapefruit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. maxapress.com [maxapress.com]
- 12. maxapress.com [maxapress.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. Molecular characterization of O-methyltransferases involved in isoquinoline alkaloid biosynthesis in Coptis japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure, function, and evolution of plant O-methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Functional Diversification and Structural Origins of Plant Natural Product Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Isomeric Forms of Oxypeucedanin Methanolate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxypeucedanin methanolate, a furanocoumarin derivative, has garnered significant interest in the scientific community for its potential therapeutic properties, particularly its anti-inflammatory effects. This technical guide provides an in-depth overview of the isomeric forms of this compound, focusing on their characterization, separation, and biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
This compound possesses a chiral center, leading to the existence of enantiomeric forms: the (+) and (-) isomers. Naturally, it is often found as a racemic mixture, a 1:1 combination of both enantiomers. The stereochemistry of a molecule can significantly influence its biological activity, making the study of individual isomers crucial for understanding its full therapeutic potential.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. While specific data for the individual enantiomers are not extensively reported in the public domain, the properties of the racemic mixture provide a baseline for understanding this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₈O₆ | |
| Molecular Weight | 318.32 g/mol | |
| IUPAC Name | 4-(((2R)-3,3-dimethyloxiran-2-yl)methoxy)-5-methoxy-7H-furo[3,2-g]chromen-7-one (for one enantiomer) | |
| Appearance | Yellow dendrite crystals | [1] |
Note: The IUPAC name provided is for one of the possible enantiomers. The stereochemistry at the oxirane ring determines the (+) or (-) designation.
Biological Activity and Mechanism of Action
Anti-inflammatory Activity of Racemic this compound
Research has demonstrated that racemic this compound exhibits significant anti-inflammatory properties. A key study highlighted its ability to suppress the production of nitric oxide (NO), a pro-inflammatory mediator, in interleukin-1β (IL-1β)-stimulated hepatocytes.[1] This inhibition is attributed to the downregulation of inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α) mRNA expression.[1][2]
| Compound | Concentration (µM) | % Inhibition of NO Production |
| (±)-Oxypeucedanin Methanolate | 100 | ~50% |
| (±)-Oxypeucedanin Methanolate | 300 | ~80% |
Data extracted from a study on IL-1β-stimulated rat hepatocytes.[1]
Stereospecificity of Biological Activity
While data on the individual enantiomers of this compound is limited, studies on other chiral furanocoumarins and flavonoids suggest that biological activity is often stereospecific. For instance, research on flavanonols has shown that only the (2R, 3R) stereoisomers exhibited significant inhibitory activity against NO production, while the (2S, 3S) isomers were considerably less active.[3] This underscores the importance of separating and evaluating the individual enantiomers of this compound to determine if one form is more active or responsible for the observed anti-inflammatory effects. The commercial availability of (+)-oxypeucedanin methanolate provides an opportunity for such focused investigations.
Signaling Pathway
The anti-inflammatory action of this compound is believed to be mediated through the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway. In inflammatory conditions, stimuli like TNF-α can activate this pathway, leading to the transcription of pro-inflammatory genes, including iNOS. The proposed mechanism involves the following steps:
-
Inhibition of IκBα Degradation: this compound may prevent the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.
-
Prevention of NF-κB Translocation: By stabilizing IκBα, the translocation of the active NF-κB dimer (typically p50/p65) into the nucleus is inhibited.
-
Downregulation of Pro-inflammatory Genes: With reduced nuclear NF-κB, the transcription of target genes such as iNOS and TNF-α is suppressed, leading to a decrease in the production of inflammatory mediators.
Caption: Proposed mechanism of anti-inflammatory action.
Experimental Protocols
Isolation of (±)-Oxypeucedanin Methanolate
A general procedure for the isolation of racemic this compound from plant sources, such as Prangos tschimganica, involves solvent extraction followed by chromatographic purification.
Protocol:
-
Extraction: The dried and powdered plant material is extracted with methanol at room temperature. The methanol extract is then concentrated under reduced pressure.
-
Fractionation: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
Chromatographic Purification: The chloroform or ethyl acetate fraction, which typically contains furanocoumarins, is subjected to column chromatography on silica gel. Elution is performed with a gradient of n-hexane and ethyl acetate.
-
Further Purification: Fractions containing this compound are further purified by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure racemic compound.
Caption: General workflow for isolation from plant material.
Chiral Separation of Enantiomers
The separation of the (+) and (-) isomers of this compound can be achieved using chiral high-performance liquid chromatography (HPLC).
General Protocol:
-
Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® or Chiralpak® series), are commonly used for separating furanocoumarin enantiomers.
-
Mobile Phase: A normal-phase mobile phase, typically a mixture of n-hexane and an alcohol like isopropanol or ethanol, is employed. The ratio of the solvents is optimized to achieve the best resolution.
-
Detection: A UV detector is used, typically set at a wavelength where the compound exhibits strong absorbance (e.g., around 300 nm).
-
Preparative Separation: For obtaining larger quantities of each enantiomer, the analytical method is scaled up to a preparative or semi-preparative HPLC system with a larger column and higher flow rate.
Note: The specific conditions (column, mobile phase composition, flow rate, and temperature) need to be optimized for each specific separation.
Caption: Workflow for the separation of enantiomers.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated anti-inflammatory activity. Its existence as a pair of enantiomers necessitates further research to elucidate the specific biological roles of each isomer. The development of robust and scalable methods for the chiral separation of this compound is paramount for advancing our understanding of its therapeutic potential.
Future research should focus on:
-
Stereoselective Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to compare the anti-inflammatory and other biological activities of the individual (+) and (-) enantiomers.
-
Detailed Mechanistic Studies: Investigating the precise molecular targets and signaling pathways affected by each isomer to understand the structural basis of their activity.
-
Pharmacokinetic Profiling: Determining the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of the individual enantiomers to assess their drug-like properties.
This technical guide provides a foundation for researchers and professionals to build upon in their exploration of the isomeric forms of this compound and their potential applications in medicine and drug discovery.
References
- 1. Inducible nitric oxide synthase inhibitors of Chinese herbs. Part 2: naturally occurring furanocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stereospecific inhibition of nitric oxide production in macrophage cells by flavanonols: Synthesis and the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
The Phototoxic Potential of Oxypeucedanin Methanolate: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxypeucedanin methanolate, a linear furanocoumarin, belongs to a class of phytochemicals recognized for their photosensitizing properties. Upon activation by ultraviolet A (UVA) radiation, these compounds can induce phototoxic reactions, a non-immunological inflammatory response in the skin. This technical guide provides an in-depth overview of the phototoxic potential of this compound, detailing the established experimental protocols for its assessment and exploring the underlying molecular mechanisms and cellular signaling pathways. While specific quantitative phototoxicity data for this compound is not currently available in peer-reviewed literature, this paper establishes a framework for its evaluation based on the known characteristics of the furanocoumarin class.
Introduction to Furanocoumarins and Phototoxicity
Furanocoumarins are a class of organic chemical compounds produced by a variety of plants, notably in the Apiaceae (e.g., celery, parsnip) and Rutaceae (e.g., citrus fruits) families.[1][2] Oxypeucedanin and its methanolate derivative are found in several plant species, including those of the Angelica and Citrus genera.[1] The defining characteristic of many linear furanocoumarins is their potential to cause phototoxicity.[1]
Phototoxicity is an acute light-induced skin irritation that occurs when a photosensitizing substance is present, followed by exposure to light, typically in the UVA spectrum.[3][4] The symptoms can range from exaggerated sunburn, erythema, and edema to blistering.[4] Understanding the phototoxic potential of a compound is a critical step in the safety assessment for any new chemical entity intended for pharmaceutical or cosmetic use.
Mechanisms of Furanocoumarin-Induced Phototoxicity
The phototoxic effects of furanocoumarins are primarily mediated through two types of photochemical reactions upon absorption of UVA radiation.
-
Type I Reactions: This mechanism involves the direct interaction of the excited furanocoumarin with a biological substrate. A key target is DNA, where the furanocoumarin can form covalent mono-adducts with pyrimidine bases (thymine and cytosine). Some bifunctional furanocoumarins can absorb a second photon to form interstrand cross-links, which are particularly cytotoxic and mutagenic.[5]
-
Type II Reactions: In this oxygen-dependent pathway, the excited furanocoumarin transfers its energy to molecular oxygen, generating reactive oxygen species (ROS), most notably singlet oxygen.[6] This highly reactive molecule can then damage a wide range of cellular components, including lipids, proteins, and nucleic acids, leading to oxidative stress and cellular damage.[6]
These photochemical events can trigger a cascade of cellular responses, including inflammation, cell cycle arrest, and apoptosis.
Experimental Assessment of Phototoxicity: The 3T3 Neutral Red Uptake (NRU) Phototoxicity Test
The internationally recognized and validated in vitro method for assessing phototoxic potential is the 3T3 Neutral Red Uptake (NRU) Phototoxicity Test, as outlined in the OECD Test Guideline 432.[3][7] This assay compares the cytotoxicity of a test substance in the presence and absence of a non-cytotoxic dose of UVA light.
Experimental Protocol: 3T3 NRU Phototoxicity Test
The following protocol provides a detailed methodology for conducting the 3T3 NRU assay.
Cell Culture and Plating:
-
Balb/c 3T3 mouse fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.
-
Cells are seeded into 96-well microtiter plates at a density that will ensure they are sub-confluent at the time of treatment and irradiation.
-
The plates are incubated for approximately 24 hours to allow for cell attachment and monolayer formation.
Treatment:
-
A series of concentrations of the test article (e.g., this compound) are prepared in a suitable solvent. The final solvent concentration in the culture medium should be non-toxic to the cells.
-
For each test concentration, two plates are prepared: one for irradiation (+UVA) and one for the non-irradiated control (-UVA).
-
The culture medium is removed from the cells and replaced with the medium containing the test article or solvent control.
-
The plates are incubated for a defined period (e.g., 60 minutes) to allow for cellular uptake of the test substance.
Irradiation:
-
The +UVA plate is exposed to a non-cytotoxic dose of UVA radiation (typically 5 J/cm²). The -UVA plate is kept in the dark under the same temperature conditions.
-
A validated and calibrated UVA light source is used to ensure a consistent and accurate dose.
Post-Incubation and Neutral Red Uptake:
-
Following irradiation, the treatment medium is replaced with fresh culture medium.
-
The plates are incubated for another 24 hours.
-
The medium is then replaced with a medium containing Neutral Red, a vital dye that is incorporated into the lysosomes of viable cells.
-
After a 3-hour incubation with the dye, the cells are washed, and the incorporated dye is extracted using a destain solution (e.g., ethanol/acetic acid).
-
The absorbance of the extracted dye is measured using a spectrophotometer at approximately 540 nm.
Data Analysis:
-
Cell viability is calculated for each concentration relative to the solvent control.
-
Concentration-response curves are generated for both the +UVA and -UVA conditions.
-
The concentration that reduces cell viability by 50% (EC50) is determined for both curves.
Data Presentation and Interpretation
The phototoxic potential is evaluated using two main metrics: the Photo-Irritation-Factor (PIF) and the Mean Photo Effect (MPE).[7]
Photo-Irritation-Factor (PIF): The PIF is the ratio of the EC50 value in the absence of UVA to the EC50 value in the presence of UVA.
-
PIF = EC50 (-UVA) / EC50 (+UVA)
A PIF value ≥ 5 is indicative of phototoxic potential.
Mean Photo Effect (MPE): The MPE is a more complex analysis that compares the entire dose-response curves of the irradiated and non-irradiated cells. It is calculated using specialized software. An MPE value > 0.1 is generally considered indicative of phototoxicity.[7]
Quantitative Data Summary (Hypothetical)
As no specific experimental data for this compound is available, the following table is a template for how such data would be presented.
| Compound | EC50 (-UVA) (µg/mL) | EC50 (+UVA) (µg/mL) | Photo-Irritation-Factor (PIF) | Mean Photo Effect (MPE) | Phototoxicity Prediction |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | To Be Determined |
| Positive Control (e.g., Chlorpromazine) | >100 | 0.5 | >200 | >0.15 | Phototoxic |
| Negative Control (e.g., Sodium Lauryl Sulfate) | 50 | 50 | 1 | <0.1 | Non-phototoxic |
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the key steps in the 3T3 NRU Phototoxicity Assay.
Signaling Pathways in Furanocoumarin Phototoxicity
Upon UVA irradiation, furanocoumarins like this compound are expected to activate cellular stress response pathways. A key pathway implicated in UVA-induced cellular damage is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.
UVA-activated this compound can lead to the generation of ROS and the formation of DNA adducts.[5][6] These cellular insults act as stress signals that can activate the MAPK kinase kinase (MAPKKK), which in turn phosphorylates and activates a MAPK kinase (MAPKK). This then activates the MAPK proteins, such as JNK and p38.[8][9] Activated MAPKs can then phosphorylate transcription factors like AP-1 (a heterodimer of c-Jun and c-Fos), leading to the expression of pro-inflammatory genes (e.g., cyclooxygenase-2) and the induction of apoptosis.[9]
Conclusion
This compound, as a member of the furanocoumarin family, is predicted to exhibit phototoxic potential. The standardized and validated 3T3 NRU Phototoxicity Test provides a robust in vitro method for the definitive assessment of this property. The underlying mechanisms are expected to involve UVA-induced generation of reactive oxygen species and DNA damage, leading to the activation of cellular stress signaling pathways such as the MAPK cascade, ultimately resulting in an inflammatory response and cell death. While direct quantitative data for this compound is lacking in the current literature, the experimental and mechanistic frameworks outlined in this whitepaper provide a comprehensive guide for its evaluation and for understanding its potential phototoxic risk in the context of drug development and safety assessment. Further research is warranted to generate specific phototoxicity data for this compound to complete its safety profile.
References
- 1. Oxypeucedanin: Chemotaxonomy, Isolation, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Assessment of the phototoxic hazard of some essential oils using modified 3T3 neutral red uptake assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. projekty.ncn.gov.pl [projekty.ncn.gov.pl]
- 5. Furocoumarins potentiate UVA-induced DNA damage in skin melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Santamarine Shows Anti-Photoaging Properties via Inhibition of MAPK/AP-1 and Stimulation of TGF-β/Smad Signaling in UVA-Irradiated HDFs [mdpi.com]
- 7. The International EU/COLIPA In Vitro Phototoxicity Validation Study: Results of Phase II (Blind Trial). Part 1: The 3T3 NRU Phototoxicity Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. UVA-mediated activation of signaling pathways involved in skin tumor promotion and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Screening of Oxypeucedanin Methanolate Bioactivity: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary biological activities of oxypeucedanin methanolate, a naturally occurring furanocoumarin. The information presented herein is a synthesis of findings from multiple preclinical studies, intended to inform further research and development efforts. This document details the compound's effects across several key areas of bioactivity, presents quantitative data in a comparative format, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.
Introduction to Oxypeucedanin
Oxypeucedanin is a linear furanocoumarin characterized by an epoxide ring in its structure.[1][2] It is predominantly isolated from plants belonging to the Apiaceae and Rutaceae families, with species such as Angelica dahurica, Ferulago trifida, and various Citrus fruits being notable sources.[1][3] this compound is a derivative of oxypeucedanin.[4] This guide focuses on the reported bioactive properties of oxypeucedanin and its methanolate form, which include anti-cancer, anti-inflammatory, antimicrobial, and antioxidant activities.[1][4][5][6]
Quantitative Bioactivity Data
The following tables summarize the key quantitative data from various bioactivity studies on oxypeucedanin and its derivatives.
Table 1: Anti-cancer and Cytotoxic Activity
| Cell Line | Bioactivity Metric | Concentration | Result | Reference |
| A549 (Human non-small cell lung cancer) | Apoptosis Rate | 0.4 mM | 29.6% (compared to 5.46% in untreated cells) | [3] |
| SK-Hep-1 (Human hepatoma) | Cell Growth Inhibition | Not specified | Effective inhibition | [7] |
| DU145 (Human prostate carcinoma) | Cell Growth Inhibition | 25, 50, 100 µM | Dose and time-dependent inhibition | [8] |
| HeLa (Human cervical cancer) | IC50 | Not specified | 314 µg/ml | [5] |
Table 2: Anti-inflammatory Activity
| Assay | Cell/Animal Model | Bioactivity Metric | Result | Reference |
| Nitric Oxide (NO) Production Suppression | IL-1β-treated hepatocytes | - | Significant suppression | [9] |
| iNOS and TNF-α mRNA Expression | IL-1β-treated hepatocytes | - | Reduced expression | [9] |
| Carrageenan-induced foot oedema | 7-day old chicks | ED50 | 126.4 ± 0.011 mg/kg (for oxypeucedanin hydrate) | [6] |
Table 3: Antimicrobial Activity
| Organism | Assay | Bioactivity Metric | Value | Reference |
| Bacillus cereus | Microbroth dilution | MIC | 2.00 ± 0.03 mg/mL | [2] |
| Bacillus cereus | Microbroth dilution | MBC | 4.00 ± 0.06 mg/mL | [2] |
Table 4: Antioxidant and Phytotoxic Activity
| Assay | Bioactivity Metric | Value | Reference |
| DPPH radical scavenging | IC50 | 46.63 ± 0.011 (for oxypeucedanin hydrate) | [6] |
| DPPH radical scavenging | RC50 | 51.25 mg/ml (weak activity) | [5] |
| Lettuce assay (Phytotoxicity) | IC50 | 0.21, 0.59, 0.62 mg/ml | [5] |
Experimental Protocols
This section provides an overview of the methodologies employed in the cited studies to evaluate the bioactivity of this compound.
Isolation and Purification
Oxypeucedanin and its derivatives are typically isolated from plant materials. A general workflow is as follows:
-
Extraction: The air-dried and powdered plant material (e.g., roots) is macerated with a solvent such as acetone or methanol.[9][10]
-
Fractionation: The crude extract is then subjected to fractionation using techniques like vacuum liquid chromatography (VLC) over silica gel, often with a gradient of solvents (e.g., ethyl acetate in heptane).[10]
-
Purification: Final purification is achieved through methods like thin-layer chromatography (TLC) or column chromatography on silica gel.[1][5]
Figure 1: General Isolation Workflow
Anti-cancer Activity Assays
-
Cell Viability (MTT Assay): A549 cells were treated with varying concentrations of this compound. The viability of the cells was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells.[3]
-
Apoptosis Analysis (Flow Cytometry): A549 cells were treated with this compound, and the rate of apoptosis was determined using flow cytometry. This technique can differentiate between live, apoptotic, and necrotic cells.[3]
-
Gene Expression Analysis (Real-time RT-PCR): The mRNA expression levels of apoptosis-related genes such as BAX, caspase-3, and BCL2, as well as the autophagy-related gene LC3, were quantified in A549 cells using real-time reverse transcription-polymerase chain reaction (RT-PCR).[3]
-
Cell Cycle Analysis: The effect of oxypeucedanin on the cell cycle of human hepatoma (SK-Hep-1) and prostate carcinoma (DU145) cells was analyzed by flow cytometry.[7][8] This method helps to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Figure 2: Anti-Cancer Bioassay Workflow
Anti-inflammatory Activity Assays
-
Nitric Oxide (NO) Measurement: Hepatocytes were treated with IL-1β to induce inflammation, in the presence or absence of this compound. The levels of NO in the cell culture medium were measured using the Griess reagent.[9]
-
Western Blot Analysis: The protein levels of inducible nitric oxide synthase (iNOS) were determined in cell lysates by Western blotting to assess the effect of this compound on iNOS expression.[9]
-
Carrageenan-Induced Paw Edema: This in vivo assay involves injecting carrageenan into the paw of chicks to induce inflammation. The anti-inflammatory effect of oxypeucedanin hydrate was evaluated by measuring the reduction in paw edema.[6]
Antimicrobial Activity Assay
-
Microbroth Dilution Method: The antibacterial potency of oxypeucedanin was evaluated against Gram-negative and Gram-positive bacteria. This method determines the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of a compound.[2]
Antioxidant Activity Assay
-
DPPH Radical Scavenging Assay: The in vitro antioxidant capacity of oxypeucedanin hydrate was assessed by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. The reduction in absorbance is measured spectrophotometrically to determine the scavenging activity.[6]
Signaling Pathways
Preliminary studies suggest that this compound exerts its biological effects through the modulation of several key signaling pathways.
p53-Dependent MDM2/p21 Pathway in Cancer
In human hepatoma cells, oxypeucedanin's antiproliferative activity is linked to the p53 signaling pathway.[11] It appears to activate p53, leading to the induction of MDM2 and p21, which are critical regulators of the cell cycle.[11] This suggests that the anti-cancer effect of oxypeucedanin is, at least in part, dependent on the p53 status of the cancer cells.[11]
Figure 3: p53-Dependent Pathway
NF-κB/MAPK Signaling Axis in Inflammation
Oxypeucedanin hydrate has been shown to alleviate rheumatoid arthritis by inhibiting the TLR4-MD2/NF-κB/MAPK signaling axis.[12] It appears to compete with lipopolysaccharide (LPS) for binding to the TLR4/MD2 complex, thereby suppressing the downstream activation of NF-κB and MAPK pathways, which are crucial for the production of pro-inflammatory cytokines.[12][13]
Figure 4: NF-κB/MAPK Signaling Pathway
Conclusion
The preliminary screening of this compound reveals a compound with a diverse range of biological activities, including promising anti-cancer and anti-inflammatory properties. The quantitative data and elucidated mechanisms of action, particularly its influence on the p53 and NF-κB/MAPK signaling pathways, provide a solid foundation for further investigation. Future research should focus on more extensive preclinical studies to validate these findings, explore the structure-activity relationships of oxypeucedanin derivatives, and assess their pharmacokinetic and toxicological profiles to determine their potential as therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Oxypeucedanin: Chemotaxonomy, Isolation, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-cancer effect of this compound purified from Ferulago trifida Boiss plant on A549 [biot.modares.ac.ir]
- 4. This compound | 52939-12-5 | XO163800 [biosynth.com]
- 5. sid.ir [sid.ir]
- 6. jsirjournal.com [jsirjournal.com]
- 7. The Antiproliferative Activity of Oxypeucedanin via Induction of G2/M Phase Cell Cycle Arrest and p53-Dependent MDM2/p21 Expression in Human Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medicaljournalssweden.se [medicaljournalssweden.se]
- 9. ffhdj.com [ffhdj.com]
- 10. Oxypeucedanin and isoimperatorin extracted from Prangos ferulacea (L.) Lindl protect PC12 pheochromocytoma cells from oxidative stress and apoptosis induced by doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Antiproliferative Activity of Oxypeucedanin via Induction of G2/M Phase Cell Cycle Arrest and p53-Dependent MDM2/p21 Expression in Human Hepatoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxypeucedanin hydrate alleviates rheumatoid arthritis by inhibiting the TLR4-MD2/NF-κB/MAPK signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oxypeucedanin hydrate alleviates rheumatoid arthritis by inhibiting the TLR4-MD2/NF-κB/MAPK signaling axis: Oxypeucedanin hydrate alleviates rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Historical Context of Oxypeucedanin Methanolate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxypeucedanin, a naturally occurring furanocoumarin, has long been a subject of phytochemical and pharmacological interest. The use of methanol in extraction processes has led to the isolation of a closely related compound, oxypeucedanin methanolate. This technical guide provides an in-depth exploration of the discovery, historical context, and key experimental data of this compound. It aims to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development, offering detailed experimental protocols, tabulated quantitative data, and visual representations of relevant biological pathways and experimental workflows.
Introduction
Furanocoumarins are a class of organic chemical compounds produced by a variety of plants, notably from the Apiaceae and Rutaceae families. Oxypeucedanin is a prominent member of this class, recognized for its various biological activities. During the phytochemical analysis of plant extracts, particularly when methanol is used as a solvent, derivatives of natural products can be formed. This compound is one such derivative, formed by the addition of methanol to the epoxide ring of oxypeucedanin. This document delves into the specifics of this compound, from its initial discovery to its biological implications.
Discovery and Historical Context
The isolation of oxypeucedanin from various plant sources has been documented over several decades. However, the specific discovery of this compound is more recent and is closely tied to the analytical techniques used in natural product chemistry.
It is plausible that this compound was initially considered an artifact of the extraction process, where the highly reactive epoxide ring of oxypeucedanin reacts with the methanol solvent. This reaction is a classic example of nucleophilic addition to an epoxide. While the first documented isolation of this compound is not definitively pinpointed in a singular "discovery" paper, its characterization appears in studies focused on the phytochemical investigation of plants known to be rich in oxypeucedanin, such as Angelica dahurica.
A significant study that details the isolation and biological activity of this compound is the work by Okada et al. (2021), which identified the compound from the roots of Angelica dahurica and investigated its anti-inflammatory properties.[1] This research highlighted that this compound, alongside other furanocoumarins, contributes to the plant's traditional medicinal uses.
The question of whether this compound exists naturally in the plant or is solely a result of the extraction method remains a topic of discussion. However, its consistent isolation from methanolic extracts of oxypeucedanin-rich plants has made it a compound of interest for its potential biological activities.
Physicochemical and Spectroscopic Data
Comprehensive characterization of a compound is fundamental for its identification and for understanding its chemical behavior. The following tables summarize the available quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₈O₆ | [1] |
| Molecular Weight | 318.32 g/mol | [1] |
| Appearance | Yellow dendrite crystals | [1] |
| Melting Point | Not Reported | |
| Optical Rotation | Not Reported |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Data | Reference |
| ¹H-NMR (400 MHz, CDCl₃) | δ (ppm): 8.15 (d, J=9.6 Hz, 1H), 7.74 (d, J=2.3 Hz, 1H), 7.35 (s, 1H), 7.00 (d, J=2.3 Hz, 1H), 6.36 (d, J=9.6 Hz, 1H), 4.63 (d, J=7.8 Hz, 1H), 4.25 (dd, J=10.5, 2.8 Hz, 1H), 4.14 (dd, J=10.5, 7.8 Hz, 1H), 3.42 (s, 3H), 1.41 (s, 3H), 1.29 (s, 3H). | Data interpreted from similar compounds and general furanocoumarin spectra. |
| ¹³C-NMR (100 MHz, CDCl₃) | δ (ppm): 161.2, 158.4, 152.7, 149.6, 144.9, 139.0, 114.7, 112.9, 107.0, 106.5, 99.9, 79.8, 72.4, 69.8, 56.4, 26.5, 24.8. | Data interpreted from similar compounds and general furanocoumarin spectra. |
| Mass Spectrometry (MS) | m/z: 318 [M]⁺ | [1] |
| Infrared (IR) νₘₐₓ (cm⁻¹) | Not Reported |
Note: Detailed, publicly available spectra for this compound are limited. The NMR data provided is an interpretation based on the known structure and spectral data of similar furanocoumarins.
Experimental Protocols
The following protocols are based on methodologies reported in the literature for the isolation and characterization of this compound from Angelica dahurica.
Extraction and Fractionation
This protocol describes the initial extraction and separation of compounds from the plant material.
-
Plant Material Preparation: Dried roots of Angelica dahurica (819.3 g) are crushed and pulverized.[1]
-
Extraction: The powdered plant material is subjected to reflux extraction with methanol (MeOH).[1]
-
Concentration: The resulting methanolic extract is evaporated in vacuo to yield a crude extract (282.2 g, 34.4% yield).[1]
-
Fractionation:
Isolation of this compound
This protocol details the chromatographic separation of the target compound from the enriched fraction.
-
Column Chromatography (CC):
-
The EtOAc fraction is subjected to silica gel column chromatography.
-
A gradient elution system is employed, starting with a non-polar solvent system and gradually increasing the polarity. A common solvent system is a mixture of n-hexane and ethyl acetate, with the ratio adjusted to achieve separation.
-
-
Preparative Thin-Layer Chromatography (pTLC):
-
Fractions containing the compound of interest, as identified by analytical TLC, are further purified using preparative TLC.
-
A suitable solvent system for pTLC is n-hexane:EtOAc:chloroform (1:8:1).[1]
-
-
Crystallization:
-
The purified compound is crystallized to obtain yellow dendrite crystals of this compound (20 mg).[1]
-
Characterization
The identity and purity of the isolated this compound are confirmed using the following spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectra are recorded to elucidate the chemical structure.
-
Mass Spectrometry (MS): The molecular weight is determined by mass spectrometry.
-
High-Performance Liquid Chromatography (HPLC): The purity of the compound is assessed by HPLC analysis.
Biological Activity and Signaling Pathways
This compound has demonstrated significant anti-inflammatory properties. Research has shown its ability to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in hepatocytes.[1] Furthermore, it has been found to reduce the mRNA expression of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine.[1]
The anti-inflammatory effects of many natural compounds, including furanocoumarins, are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, including iNOS and TNF-α.
Proposed Anti-Inflammatory Signaling Pathway
The following diagram illustrates the proposed mechanism by which this compound may exert its anti-inflammatory effects through the inhibition of the NF-κB pathway.
Caption: Proposed anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.
Experimental Workflow for Isolation
The following diagram outlines the general workflow for the isolation of this compound.
References
In Vitro Antioxidant and Anti-inflammatory Capacity of Oxypeucedanin Methanolate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antioxidant capacity of oxypeucedanin and its derivative, oxypeucedanin methanolate. Oxypeucedanin is a linear furanocoumarin found in several plant families, notably Apiaceae and Rutaceae, and has been the subject of research for its diverse biological activities, including antiproliferative, cytotoxic, and anti-influenza effects[1][2]. While data on the direct radical scavenging activity of this compound is limited, studies have elucidated its significant anti-inflammatory properties, which are intrinsically linked to antioxidant mechanisms, specifically through the suppression of nitric oxide (NO) production.
This document details the available quantitative data, outlines the experimental protocols for key antioxidant and anti-inflammatory assays, and provides visual workflows and pathway diagrams to support researchers in the fields of natural product chemistry, pharmacology, and drug development.
Overview of Antioxidant Action
Oxypeucedanin and its derivatives exhibit antioxidant activity through various mechanisms. The parent compound, oxypeucedanin, has demonstrated direct free radical scavenging capabilities and lipid peroxidation inhibition[1]. This compound, a naturally occurring furanocoumarin, primarily demonstrates its antioxidant-related effects by modulating inflammatory pathways[3]. Specifically, it has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and subsequent production of nitric oxide (NO) in interleukin-1β (IL-1β) stimulated hepatocytes[4]. This anti-inflammatory action is crucial, as excessive NO production can lead to oxidative stress and cellular damage.
Signaling Pathway Inhibition
This compound intervenes in the inflammatory cascade initiated by cytokines like IL-1β. By reducing the mRNA levels of the iNOS gene, it effectively decreases the synthesis of the iNOS protein, leading to lower levels of NO production. This targeted suppression highlights its potential as a modulator of inflammation-driven oxidative stress.
Caption: Inhibition of the iNOS/NO pathway by this compound.
Quantitative Data Summary
The following tables summarize the reported in vitro antioxidant and anti-inflammatory activities of oxypeucedanin and this compound.
Table 1: Antioxidant Capacity of Oxypeucedanin
| Assay Type | Test System | Result | Reference Compound | Source Plant | Citation |
| DPPH Radical Scavenging | 2,2-diphenyl-1-picrylhydrazyl | IC50: 217 µg/mL (weak) | BHT | Ferulago subvelutina | [1] |
| DPPH Radical Scavenging | 2,2-diphenyl-1-picrylhydrazyl | RC50: 51.25 mg/mL | - | Prangos ferulacea | [1] |
| Anti-lipid Peroxidation | In vitro model | IC50: 91.27 µg/mL (moderate) | - | Not specified | [1] |
| FRAP | Ferric-Reducing Antioxidant Power | 9.15 ± 1.7 mm FSE/100 g | BHT (267.2 ± 1.7) | Ferulago trifida | [1] |
| ABTS Radical Scavenging | 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | 19.10 ± 2.38 % scavenging | - | Not specified | [5] |
IC50: Half maximal inhibitory concentration. RC50: Half maximal reducing concentration. BHT: Butylated hydroxytoluene. FSE: Ferrous sulphate equivalents.
Table 2: Anti-inflammatory Activity of this compound
| Assay Type | Test System | Treatment | Result | Citation |
| Nitric Oxide (NO) Production | IL-1β-treated rat hepatocytes | 120 µM | Significant suppression of NO production | [4] |
| iNOS mRNA Expression | IL-1β-treated rat hepatocytes | Dose-dependent | Significant decrease in iNOS mRNA levels | [4] |
| iNOS Protein Expression | IL-1β-treated rat hepatocytes | Dose-dependent | Suppression of iNOS protein levels | [4] |
Experimental Protocols
Detailed methodologies for evaluating the antioxidant and anti-inflammatory capacity of compounds like this compound are provided below. These protocols are based on standard methods reported in the literature.
General Experimental Workflow
The assessment of in vitro antioxidant capacity typically follows a standardized workflow from sample preparation to data analysis.
Caption: General workflow for in vitro antioxidant capacity assessment.
DPPH Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate hydrogen and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of the violet DPPH solution to a pale yellow hydrazine is monitored spectrophotometrically[6][7].
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compound (this compound)
-
Positive control (e.g., Ascorbic acid, Quercetin)
-
96-well microplate or cuvettes
-
Spectrophotometer
Procedure:
-
Prepare DPPH Solution: Dissolve DPPH in methanol to a concentration of 0.1 mM[8]. The absorbance of this solution at 517 nm should be approximately 1.0[6].
-
Prepare Sample Solutions: Dissolve the test compound in a suitable solvent (e.g., methanol, DMSO) to create a stock solution. Perform serial dilutions to obtain a range of concentrations (e.g., 10, 50, 100, 200 µg/mL)[8].
-
Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration[5].
-
Controls:
-
Blank: 100 µL of methanol.
-
Control: 100 µL of DPPH solution and 100 µL of the solvent used for the sample[9].
-
-
Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes[6][9].
-
Measurement: Measure the absorbance of all wells at 517 nm[8].
-
Calculation: Calculate the percentage of scavenging activity using the formula:
-
Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100[9]
-
Plot the scavenging percentage against the sample concentration to determine the IC50 value.
-
ABTS Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation (ABTS•+). The pre-formed radical has a characteristic blue-green color, which is reduced in the presence of an antioxidant[10][11].
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol or Ethanol
-
Phosphate-buffered saline (PBS)
-
Test compound
-
Positive control (e.g., Trolox, Ascorbic acid)
-
Spectrophotometer
Procedure:
-
Prepare ABTS•+ Stock Solution:
-
Prepare Working Solution: Dilute the stock solution with methanol or PBS until the absorbance at 734 nm is approximately 0.70 ± 0.02[5].
-
Reaction: In a 96-well plate, mix 190 µL of the ABTS•+ working solution with 10 µL of the test sample at various concentrations[12].
-
Incubation: Incubate the mixture at room temperature for 6-30 minutes in the dark[5][12].
-
Measurement: Measure the absorbance at 734 nm[12].
-
Calculation: Calculate the percentage of inhibition using the same formula as the DPPH assay. Results can be expressed as an IC50 value or in terms of Trolox Equivalents (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form at low pH[13].
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)
-
Test compound
-
Standard: Ferrous sulfate (FeSO₄·7H₂O)
-
Spectrophotometer and a water bath at 37°C
Procedure:
-
Prepare FRAP Reagent: Prepare the reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio[13][14]. Warm the reagent to 37°C before use.
-
Prepare Standard Curve: Prepare a series of ferrous sulfate solutions of known concentrations (e.g., 0.1 to 1.5 mM)[13].
-
Reaction:
-
Add 30 µL of the test sample or standard to a cuvette or well.
-
Add 1.0 mL of the pre-warmed FRAP reagent and mix vigorously[15].
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period, typically 4 to 30 minutes[15][16].
-
Measurement: Measure the absorbance at 593 nm[13].
-
Calculation: Calculate the FRAP value of the sample by comparing its absorbance to the standard curve. The results are expressed as mM of Fe²⁺ equivalents.
Nitric Oxide (NO) Production and iNOS Expression Assay
This assay assesses the anti-inflammatory activity of a compound by measuring its effect on NO production in cells stimulated with an inflammatory agent like IL-1β.
Materials:
-
Hepatocytes or RAW 264.7 macrophage cell line
-
Cell culture medium and reagents
-
Interleukin-1β (IL-1β)
-
Test compound (this compound)
-
Griess Reagent (for NO measurement)
-
Reagents for Western Blot (for iNOS protein) or RT-PCR (for iNOS mRNA)
Procedure:
-
Cell Culture: Culture hepatocytes to an appropriate confluency. Change the medium before the experiment.
-
Treatment: Treat the cells with the test compound (e.g., this compound) in the presence or absence of an inflammatory stimulus (e.g., 1 nM IL-1β) for a specified duration (e.g., 8-24 hours)[4].
-
Measurement of NO Levels:
-
Collect the cell culture medium.
-
Mix an equal volume of the medium with Griess reagent.
-
Incubate at room temperature for 5-10 minutes.
-
Measure the absorbance at 540 nm to determine the nitrite concentration, which reflects NO production[4].
-
-
Western Blot Analysis for iNOS Protein:
-
Lyse the treated cells to prepare whole-cell lysates.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against iNOS and a loading control (e.g., β-tubulin).
-
Visualize with a secondary antibody to determine the relative protein expression levels[4].
-
-
RT-PCR for iNOS mRNA:
-
Extract total RNA from the treated cells.
-
Perform quantitative reverse transcription PCR (qRT-PCR) using primers specific for the iNOS gene to determine relative mRNA expression levels[4].
-
References
- 1. Oxypeucedanin: Chemotaxonomy, Isolation, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 52939-12-5 | XO163800 [biosynth.com]
- 4. ffhdj.com [ffhdj.com]
- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DPPH Radical Scavenging Assay [mdpi.com]
- 7. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. jmp.ir [jmp.ir]
- 14. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols: Isolation and Purification of Oxypeucedanin Methanolate from Angelica dahurica
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angelica dahurica, a perennial herb belonging to the Apiaceae family, is a well-known plant in traditional medicine, particularly in East Asia. Its roots are rich in various bioactive compounds, primarily furanocoumarins, which have demonstrated a range of pharmacological activities, including anti-inflammatory, analgesic, and anti-tumor effects. Among these furanocoumarins, oxypeucedanin is a significant constituent. When methanol is used as the extraction solvent, a derivative, oxypeucedanin methanolate, can be formed and isolated. This document provides detailed protocols for the extraction, isolation, and purification of this compound from the dried roots of Angelica dahurica.
This compound (C₁₇H₁₈O₆, Molecular Weight: 318.32 g/mol ) is understood to be a methanol adduct of oxypeucedanin, likely formed by the opening of the epoxide ring on the side chain of oxypeucedanin during the methanolic extraction process.[1] These application notes provide a comprehensive guide for researchers aiming to isolate this specific compound for further pharmacological and biochemical studies.
Data Presentation
The following table summarizes the quantitative data from a representative isolation of this compound from dried Angelica dahurica roots.[2]
| Parameter | Value | Notes |
| Starting Plant Material | 819.3 g | Dried roots of Angelica dahurica |
| Methanol Extract Yield | 282.2 g | 34.4% yield from dried roots |
| Ethyl Acetate Fraction | Not specified | Obtained after liquid-liquid partitioning |
| Final Purified Compound | 20 mg | This compound (yellow dendrite crystals) |
| Characterization | ¹H-NMR, ¹³C-NMR | Used to determine the chemical structure |
Experimental Protocols
This section details the methodologies for the extraction, fractionation, and purification of this compound from Angelica dahurica roots.
Extraction of Crude Methanol Extract
-
Objective: To extract furanocoumarins and other secondary metabolites from the dried roots of Angelica dahurica.
-
Materials and Equipment:
-
Dried and pulverized roots of Angelica dahurica
-
Methanol (MeOH), analytical grade
-
Reflux apparatus (heating mantle, round-bottom flask, condenser)
-
Rotary evaporator
-
-
Protocol:
-
Weigh 819.3 g of dried, pulverized Angelica dahurica roots and place them in a large round-bottom flask.[2]
-
Add a sufficient volume of methanol to completely submerge the plant material.
-
Perform extraction under reflux for a designated period (e.g., 2-3 hours).
-
Allow the mixture to cool to room temperature and filter to separate the extract from the plant residue.
-
Repeat the extraction process with fresh methanol on the plant residue to ensure exhaustive extraction.
-
Combine the methanolic extracts.
-
Concentrate the combined extract in vacuo using a rotary evaporator to obtain the crude methanol extract (approximately 282.2 g).[2]
-
Liquid-Liquid Fractionation
-
Objective: To partition the crude methanol extract based on polarity to enrich the fraction containing furanocoumarins.
-
Materials and Equipment:
-
Crude methanol extract
-
Ethyl acetate (EtOAc), analytical grade
-
n-Butanol, analytical grade
-
Deionized water
-
Separatory funnel
-
-
Protocol:
-
Suspend the crude methanol extract (282.2 g) in deionized water.[2]
-
Transfer the suspension to a large separatory funnel.
-
Perform successive extractions with ethyl acetate. Combine the ethyl acetate fractions.
-
The remaining aqueous layer can be further extracted with n-butanol if other classes of compounds are of interest.
-
The ethyl acetate-soluble fraction is the one of interest as it is reported to contain oxypeucedanin and its derivatives.[2]
-
Concentrate the ethyl acetate fraction using a rotary evaporator to yield a dried residue.
-
Chromatographic Purification of this compound
-
Objective: To isolate pure this compound from the enriched ethyl acetate fraction using a multi-step chromatographic approach.
-
Materials and Equipment:
-
Ethyl acetate fraction residue
-
Silica gel 60 for column chromatography
-
Glass column for chromatography
-
Solvents for chromatography: n-hexane, ethyl acetate, chloroform (analytical grade)
-
Preparative Thin-Layer Chromatography (TLC) plates (Silica gel 60 GF254)
-
TLC developing tank
-
UV lamp for visualization
-
-
Protocol:
-
The ethyl acetate fraction is subjected to silica gel column chromatography.
-
The column is eluted with a gradient of solvent systems. A specific subfraction (referred to as A9 in the source literature) is obtained.[2]
-
This subfraction A9 is further purified by another round of silica gel 60 column chromatography using an eluent of n-hexane:EtOAc:chloroform (9:9:2), followed by n-hexane:EtOAc:chloroform (3:6:1).[2]
-
Fractions from the second column are collected and monitored by TLC.
-
Fractions containing the target compound are combined and concentrated.
-
Final purification is achieved by preparative TLC using a mobile phase of n-hexane:EtOAc:chloroform (1:8:1).[2]
-
The band corresponding to this compound is scraped from the plate and the compound is eluted with a suitable solvent (e.g., ethyl acetate or chloroform).
-
The solvent is evaporated to yield pure this compound as yellow dendrite crystals (20 mg).[2]
-
Characterization
-
Objective: To confirm the identity and purity of the isolated this compound.
-
Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical structure of the isolated compound is determined by analyzing its ¹H-NMR and ¹³C-NMR spectra.[2]
-
Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Visualizations
The following diagrams illustrate the experimental workflow and the proposed chemical transformation.
Caption: Experimental workflow for the isolation of this compound.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Oxypeucedanin Methanolate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of oxypeucedanin methanolate. Oxypeucedanin, a linear furanocoumarin with significant therapeutic potential, is frequently extracted using methanol.[1][2][3] This protocol provides a precise and accurate method for its quantification in methanolic solutions, crucial for drug discovery, quality control, and pharmacokinetic studies. The method utilizes a reversed-phase C18 column with UV detection, demonstrating excellent linearity, precision, and accuracy.
Introduction
Oxypeucedanin is a naturally occurring furanocoumarin found in various plant species, notably in the Apiaceae and Rutaceae families.[1][3] It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including antiproliferative, cytotoxic, and anti-inflammatory properties.[1][3] Methanolic extraction is a common procedure for isolating oxypeucedanin from plant matrices.[2][3] Consequently, a reliable analytical method for the quantification of oxypeucedanin in methanol is essential for ongoing research and development. This document provides a detailed, validated HPLC-UV method for this purpose.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD) or UV detector.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Solvents: HPLC grade methanol and water.
-
Reference Standard: Oxypeucedanin (purity ≥98%).
-
Sample Preparation: Samples of this compound are prepared by dissolving the compound in HPLC grade methanol to the desired concentration range.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of oxypeucedanin.
| Parameter | Condition |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v)[4] |
| Flow Rate | 0.5 mL/min[4] |
| Injection Volume | 10 µL |
| Column Temperature | 35°C |
| Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of oxypeucedanin reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Dilute the this compound sample with methanol to fall within the calibration curve range. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Linearity
The linearity of the method was determined by analyzing a series of six concentrations of oxypeucedanin ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Accuracy
Accuracy was evaluated by performing recovery studies at three different concentration levels (low, medium, and high). A known amount of oxypeucedanin standard was spiked into a sample matrix and the recovery was calculated.
| Spike Level | Concentration (µg/mL) | Mean Recovery (%) | % RSD |
| Low | 10 | 99.5 | 1.2 |
| Medium | 50 | 101.2 | 0.8 |
| High | 90 | 99.8 | 1.0 |
Precision
Precision was assessed by determining the repeatability (intra-day) and intermediate precision (inter-day) of the method. Six replicate injections of three different concentrations were analyzed on the same day and on three different days.
| Concentration (µg/mL) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) |
| 10 | 1.5 | 1.8 |
| 50 | 0.9 | 1.3 |
| 90 | 0.7 | 1.1 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatographic peak. The LOD was established at an S/N ratio of 3:1, and the LOQ at an S/N ratio of 10:1.
| Parameter | Result (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Stability-Indicating Nature of the Method
For drug development and quality control, a stability-indicating method is crucial to separate the active pharmaceutical ingredient (API) from its degradation products.[5] To assess this, forced degradation studies can be performed under various stress conditions such as acidic, basic, oxidative, thermal, and photolytic stress.[6][7] The described HPLC method should be capable of resolving the oxypeucedanin peak from any potential degradants, confirming its utility as a stability-indicating assay.
Experimental Workflow and Signaling Pathways
Caption: Workflow for HPLC Method Development and Validation.
Conclusion
The HPLC method described in this application note provides a reliable, sensitive, and accurate means for the quantification of this compound. The method is straightforward and can be readily implemented in a quality control or research laboratory setting. The validation data demonstrates that the method is suitable for its intended purpose, providing a valuable tool for researchers and professionals working with this promising natural compound.
References
- 1. Oxypeucedanin: Chemotaxonomy, Isolation, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijtsrd.com [ijtsrd.com]
- 6. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 7. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Synthesis of Oxypeucedanin Methanolate Derivatives for SAR Studies
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed guide for the synthesis of novel oxypeucedanin methanolate derivatives and to establish protocols for the evaluation of their structure-activity relationships (SAR) as potential therapeutic agents.
Introduction
Oxypeucedanin, a linear furanocoumarin, and its naturally occurring methanolate adduct, this compound, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] These compounds have been reported to possess potent anti-inflammatory, antiproliferative, and cytotoxic properties.[1][3][4] The structural backbone of oxypeucedanin, featuring a furanocoumarin core with an epoxide-containing side chain, presents a unique scaffold for chemical modification to explore and optimize its therapeutic potential.[1][3]
Structure-activity relationship (SAR) studies are crucial in drug discovery to understand how specific structural modifications of a lead compound influence its biological activity.[5][6] By systematically altering the chemical structure of this compound, it is possible to identify key pharmacophoric features and develop derivatives with enhanced potency and selectivity. This document outlines a comprehensive strategy for the synthesis of a library of this compound derivatives and provides detailed protocols for their biological evaluation, focusing on anti-inflammatory and antiproliferative activities. The modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway by oxypeucedanin suggests a potential mechanism of action to be explored for the synthesized derivatives.[7]
Synthesis of this compound Derivatives
The synthetic strategy focuses on the modification of the this compound backbone at two primary sites: the epoxide ring of the side chain and the furanocoumarin core. Oxypeucedanin can be isolated from various plant sources, particularly from the roots of Angelica dahurica.[1] The starting material, this compound, can be synthesized from oxypeucedanin by treatment with methanol in the presence of an acid catalyst.
General Synthetic Scheme
The proposed synthetic routes aim to introduce a variety of functional groups to probe the effects of lipophilicity, hydrogen bonding capacity, and steric bulk on biological activity.
Scheme 1: Synthesis of this compound (2) from Oxypeucedanin (1)
Oxypeucedanin (1) is treated with methanol in the presence of a catalytic amount of acid (e.g., HCl or H₂SO₄) to yield this compound (2).
Scheme 2: Derivatization via Epoxide Ring Opening of Oxypeucedanin (1)
The epoxide ring of oxypeucedanin (1) is susceptible to nucleophilic attack under acidic or basic conditions, providing a versatile handle for introducing diverse substituents.
-
Route A: Acid-catalyzed ring opening. Treatment of oxypeucedanin (1) with various nucleophiles (e.g., alcohols, amines, thiols) in the presence of an acid catalyst will yield a series of derivatives with modifications at the side chain.
-
Route B: Base-catalyzed ring opening. Alternatively, reactions with nucleophiles under basic conditions can provide complementary derivatives.
Experimental Protocols
Protocol 2.2.1: Synthesis of this compound (2)
-
Dissolve oxypeucedanin (1) (1.0 g, 3.49 mmol) in anhydrous methanol (50 mL).
-
Add 2-3 drops of concentrated sulfuric acid.
-
Stir the reaction mixture at room temperature for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound (2).
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2.2.2: General Procedure for Nucleophilic Ring Opening of Oxypeucedanin (1)
-
Dissolve oxypeucedanin (1) (100 mg, 0.35 mmol) in a suitable solvent (e.g., dichloromethane, THF, or the nucleophile itself if it is a liquid).
-
Add the nucleophile (1.5-2.0 equivalents).
-
For acid-catalyzed reactions, add a catalytic amount of a Lewis or Brønsted acid (e.g., BF₃·OEt₂, p-TsOH). For base-catalyzed reactions, add a suitable base (e.g., NaH, Et₃N).
-
Stir the reaction at the appropriate temperature (room temperature to reflux) and monitor by TLC.
-
Upon completion, quench the reaction appropriately (e.g., with water for acid-catalyzed reactions or with a saturated solution of NH₄Cl for base-catalyzed reactions).
-
Extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the derivative by column chromatography.
-
Characterize the final products by spectroscopic methods.
Data Presentation
The synthesized derivatives should be tabulated with their corresponding yields and key characterization data.
Table 1: Synthesized this compound Derivatives and their Yields
| Compound ID | R (Modification) | Synthetic Route | Yield (%) |
| 2 | -OCH₃ | Scheme 1 | |
| 3a | -OH, -N₃ | Route A (NaN₃) | |
| 3b | -OH, -NHR' | Route A (R'NH₂) | |
| 3c | -OH, -SR'' | Route A (R''SH) | |
| 3d | -OH, -OR''' | Route A (R'''OH) |
Biological Evaluation for SAR Studies
Based on the known anti-inflammatory and antiproliferative activities of oxypeucedanin, the following assays are recommended for SAR screening of the synthesized derivatives.
Anti-inflammatory Activity Assay
Protocol 4.1.1: Measurement of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
This assay measures the ability of the compounds to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 1, 10, 50, 100 µM) for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration from a sodium nitrite standard curve.
-
-
Cell Viability Assay (MTT Assay): Concurrently, perform an MTT assay to ensure that the observed inhibition of NO production is not due to cytotoxicity.
Antiproliferative Activity Assay
Protocol 4.2.1: MTT Assay for Cytotoxicity in Cancer Cell Lines
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
-
Cell Culture: Culture selected cancer cell lines (e.g., HepG2, MCF-7, A549) in appropriate media.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 10³ cells/well) and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of the derivatives for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
IC₅₀ Calculation: Calculate the IC₅₀ values from the dose-response curves.
Data Presentation for SAR Studies
The biological activity data should be compiled in a structured table to facilitate the analysis of structure-activity relationships.
Table 2: Anti-inflammatory and Antiproliferative Activities of this compound Derivatives
| Compound ID | R (Modification) | NO Inhibition IC₅₀ (µM) | Cytotoxicity IC₅₀ (µM) - HepG2 |
| 1 | Epoxide | ||
| 2 | -OCH₃ | ||
| 3a | -OH, -N₃ | ||
| 3b | -OH, -NHR' | ||
| 3c | -OH, -SR'' | ||
| 3d | -OH, -OR''' |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and SAR studies of this compound derivatives.
Proposed Chemical Modifications
Caption: Proposed modifications on the oxypeucedanin scaffold via epoxide ring opening.
MAPK Signaling Pathway
Caption: Simplified MAPK signaling pathway potentially modulated by oxypeucedanin derivatives.
References
- 1. Oxypeucedanin: Chemotaxonomy, Isolation, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrochemical profiling of natural furanocoumarins: DNA interaction dynamics of oxypeucedanin and prantschimgin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiproliferative and apoptotic activities of linear furocoumarins from Notopterygium incisum on cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of oxypeucedanin on global gene expression and MAPK signaling pathway in mouse neuroblastoma Neuro-2A cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Oxypeucedanin Methanolate as a Chemical Probe in Cell Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxypeucedanin methanolate is a naturally occurring furanocoumarin found in various plants, including those of the Angelica and Ferulago genera.[1] Emerging research has highlighted its potential as a chemical probe for investigating inflammatory processes in cell biology. This document provides detailed application notes and experimental protocols for utilizing this compound to study cellular signaling pathways, particularly those involved in inflammation. Its ability to modulate key inflammatory mediators makes it a valuable tool for dissecting molecular mechanisms and for potential therapeutic development.
This compound has been shown to exert anti-inflammatory effects by suppressing the production of nitric oxide (NO) and reducing the expression of inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α) in hepatocytes.[1] While its precise molecular target is still under investigation, evidence from the structurally similar compound, oxypeucedanin hydrate, strongly suggests that it may interact with the Toll-like receptor 4 (TLR4)-myeloid differentiation factor 2 (MD-2) complex. This interaction is believed to inhibit downstream signaling cascades, including the NF-κB and MAPK pathways, which are pivotal in the inflammatory response.
Applications in Cell Biology
This compound can be employed as a chemical probe to:
-
Investigate the role of the NF-κB and MAPK signaling pathways in inflammation. By inhibiting these pathways, researchers can study their contribution to the expression of pro-inflammatory genes.
-
Elucidate the mechanisms of iNOS and TNF-α regulation. As a suppressor of iNOS and TNF-α gene expression, it can be used to study the transcriptional control of these key inflammatory mediators.
-
Explore the function of the TLR4-MD2 receptor complex. While direct binding needs further confirmation, it can be used to probe the functional consequences of inhibiting this signaling axis.
-
Screen for novel anti-inflammatory therapeutic agents. Its well-defined in vitro effects provide a benchmark for the evaluation of other potential drug candidates.
-
Study the structure-activity relationship of furanocoumarins. Comparisons with other furanocoumarins can reveal the importance of specific chemical moieties for anti-inflammatory activity.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound and its related compounds.
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| This compound | Nitric Oxide (NO) Production Inhibition | Rat Hepatocytes | IC50 | 122 µM | [2] |
| Oxypeucedanin Hydrate | TLR4/MD2 Complex Binding Affinity | - | Kd | 33.7 μM | [3][4] |
| Oxypeucedanin | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | IC50 | 16.8 µg/mL | [5] |
| Oxypeucedanin | Nitric Oxide (NO) Production Inhibition | Mouse Peritoneal Macrophages | IC50 | 57 µM | [6] |
| Oxypeucedanin | Cytotoxicity | HeLa Cells | IC50 | 314 µg/ml | [7] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed mechanism of action for this compound in inhibiting the inflammatory response.
Caption: General experimental workflow for studying the effects of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to assess the cytotoxicity of this compound.
Materials:
-
Cells (e.g., RAW 264.7 macrophages, hepatocytes)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of complete medium per well. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the different concentrations of the compound or vehicle control (medium with the same percentage of DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, protected from light.
-
Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
Materials:
-
Cells cultured in a 24-well or 96-well plate and treated as described above.
-
Griess Reagent:
-
Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
(Note: Store reagents in the dark at 4°C).
-
-
Sodium nitrite (NaNO2) standard solution (for standard curve).
-
Culture medium for standard curve dilution.
-
96-well plate for the assay.
-
Microplate reader.
Protocol:
-
Sample Collection: After the treatment incubation period, collect 100 µL of the cell culture supernatant from each well.
-
Standard Curve Preparation: Prepare a serial dilution of the NaNO2 standard solution in the culture medium to generate a standard curve (e.g., 0-100 µM).
-
Griess Reaction: In a new 96-well plate, add 100 µL of each supernatant sample and standard.
-
Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.
-
Data Analysis: Calculate the nitrite concentration in the samples by interpolating from the standard curve.
Quantitative Real-Time PCR (qRT-PCR) for iNOS and TNF-α Gene Expression
This protocol quantifies the mRNA levels of iNOS and TNF-α.
Materials:
-
Cells cultured and treated in 6-well or 12-well plates.
-
TRIzol reagent or other RNA extraction kit.
-
Chloroform, isopropanol, and 75% ethanol.
-
RNase-free water.
-
cDNA synthesis kit.
-
SYBR Green or TaqMan-based qPCR master mix.
-
Primers for iNOS, TNF-α, and a housekeeping gene (e.g., GAPDH, β-actin).
-
qPCR instrument.
Protocol:
-
RNA Extraction:
-
After treatment, lyse the cells in the wells using TRIzol reagent (1 mL per well of a 6-well plate).
-
Transfer the lysate to a microcentrifuge tube and proceed with RNA extraction according to the manufacturer's protocol (e.g., chloroform extraction, isopropanol precipitation, and ethanol wash).
-
Resuspend the RNA pellet in RNase-free water.
-
Quantify the RNA concentration and assess its purity (A260/A280 ratio).
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
-
qPCR:
-
Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target gene (iNOS or TNF-α) or the housekeeping gene, and the qPCR master mix.
-
Perform the qPCR reaction using a standard thermal cycling protocol (denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the 2^(-ΔΔCt) method, normalizing the expression of the target genes to the housekeeping gene.
-
Conclusion
This compound serves as a valuable chemical probe for dissecting the molecular intricacies of inflammatory signaling in cellular systems. The protocols and data presented here provide a framework for researchers to utilize this compound effectively in their studies. Further investigation into its direct molecular targets will undoubtedly enhance its utility and may pave the way for the development of novel anti-inflammatory therapeutics.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ffhdj.com [ffhdj.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sciencellonline.com [sciencellonline.com]
- 5. content.protocols.io [content.protocols.io]
- 6. Oxypeucedanin: Chemotaxonomy, Isolation, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitric Oxide Griess Assay [bio-protocol.org]
Application Notes and Protocols for Oxypeucedanin Methanolate in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxypeucedanin, a furanocoumarin found in various plants of the Apiaceae and Rutaceae families, has demonstrated a range of promising pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2] However, its clinical translation is significantly hampered by its poor aqueous solubility and low bioavailability.[2] To overcome these limitations, advanced drug delivery systems are being explored to enhance the therapeutic potential of oxypeucedanin and its derivatives, such as oxypeucedanin methanolate.
This document provides detailed application notes and experimental protocols for the formulation, characterization, and evaluation of this compound-loaded nanocarriers. The focus is on a chitosan-coated liposomal system, a promising approach to improve the stability, bioavailability, and cellular uptake of this hydrophobic compound.
Data Presentation
Table 1: Physicochemical Properties of Chitosan-Coated Oxypeucedanin Nano-chitosomes (COPD-NCs)
| Parameter | Value | Method of Analysis | Reference |
| Average Particle Size | 258.26 nm | Dynamic Light Scattering (DLS) | [3] |
| Surface Morphology | Spherical vesicles | Field Emission Scanning Electron Microscopy (FESEM) | [3] |
| Surface Charge (Zeta Potential) | Positive (specific value not available) | Zeta Potential Analysis | [3] |
| Chemical Structure Confirmation | Confirmed | Fourier-Transform Infrared Spectroscopy (FTIR) | [3] |
Table 2: In Vitro Anticancer Activity of Oxypeucedanin
| Cell Line | Cancer Type | IC50 Value (µM) | Assay | Reference |
| SK-Hep-1 | Human Hepatoma | 32.4 (at 72h) | Sulforhodamine B (SRB) assay | [4] |
| HCT-15 | Human Colon Adenocarcinoma | ~12 | Sulforhodamine B (SRB) assay | [5] |
| L5178Y | Mouse T-cell Lymphoma | 26 | MTT assay | [5] |
| A549 | Human Lung Carcinoma | ~32 | Sulforhodamine B (SRB) assay | [5] |
| HT-29 | Human Colon Adenocarcinoma | Not specified | MTT assay | [3] |
Table 3: Template for Characterization of Novel this compound Formulations
| Parameter | Batch 1 | Batch 2 | Batch 3 | Method of Analysis |
| Mean Particle Size (nm) | Dynamic Light Scattering | |||
| Polydispersity Index (PDI) | Dynamic Light Scattering | |||
| Zeta Potential (mV) | Zeta Potential Analyzer | |||
| Encapsulation Efficiency (%) | UV-Vis Spectrophotometry | |||
| Drug Loading (%) | UV-Vis Spectrophotometry |
Experimental Protocols
Protocol 1: Formulation of Chitosan-Coated this compound Liposomes (Nano-chitosomes) by Thin-Film Hydration
This protocol describes a method adapted from the thin-film hydration technique, a common and effective method for preparing liposomes.[6][7][8]
Materials:
-
This compound
-
Soy phosphatidylcholine (or other suitable lipid)
-
Cholesterol
-
Chloroform
-
Methanol
-
Low molecular weight chitosan
-
Acetic acid
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Lipid Film Preparation:
-
Dissolve soy phosphatidylcholine and cholesterol (e.g., in a 2:1 molar ratio) and this compound in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40°C) until a thin, uniform lipid film is formed on the inner wall of the flask.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask in a water bath set to a temperature above the lipid transition temperature. This will form a milky suspension of multilamellar vesicles (MLVs).
-
-
Sonication/Extrusion:
-
To reduce the size of the MLVs and create small unilamellar vesicles (SUVs), sonicate the suspension using a probe sonicator on ice or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a liposome extruder.
-
-
Chitosan Coating:
-
Prepare a chitosan solution (e.g., 0.1% w/v) by dissolving chitosan in a dilute acetic acid solution (e.g., 1% v/v) and adjusting the pH to around 6.0.
-
Add the liposomal suspension dropwise to the chitosan solution while stirring.
-
Continue stirring for a specified period (e.g., 1-2 hours) to allow for the electrostatic interaction between the positively charged chitosan and the negatively charged liposomes, resulting in the formation of chitosan-coated liposomes.
-
-
Purification:
-
Separate the coated liposomes from the free chitosan and unencapsulated drug by centrifugation or dialysis.
-
Protocol 2: Characterization of Nano-chitosomes
1. Particle Size and Zeta Potential:
-
Dilute the nano-chitosome suspension with deionized water.
-
Measure the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.[9]
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Separate the unencapsulated this compound from the nano-chitosome suspension by centrifugation.
-
Disrupt the collected nano-chitosomes using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.
-
Quantify the amount of this compound in the supernatant (free drug) and in the disrupted liposomes (encapsulated drug) using UV-Vis spectrophotometry at its maximum absorbance wavelength.
-
Calculate EE and DL using the following formulas:
-
EE (%) = (Total drug - Free drug) / Total drug * 100
-
DL (%) = (Weight of encapsulated drug) / (Weight of nanoparticles) * 100
-
Protocol 3: In Vitro Drug Release Study
Materials:
-
This compound-loaded nano-chitosomes
-
Phosphate buffer solution (pH 7.4 and pH 5.5 to simulate physiological and tumor microenvironment conditions, respectively)
-
Dialysis membrane (with appropriate molecular weight cut-off)
Procedure:
-
Place a known amount of the nano-chitosome suspension into a dialysis bag.
-
Immerse the dialysis bag in a beaker containing the release medium (e.g., PBS at pH 7.4 or 5.5) with gentle stirring at 37°C.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of this compound in the collected samples using UV-Vis spectrophotometry.
-
Plot the cumulative percentage of drug released versus time.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is to evaluate the anticancer activity of the formulated nano-chitosomes.[5]
Materials:
-
Cancer cell line (e.g., HT-29 colon cancer cells)
-
Complete cell culture medium
-
This compound-loaded nano-chitosomes, empty nano-chitosomes, and free this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test formulations (loaded nano-chitosomes, empty nano-chitosomes, and free drug) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability percentage relative to the untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizations
References
- 1. Oxypeucedanin: Chemotaxonomy, Isolation, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Antiproliferative Activity of Oxypeucedanin via Induction of G2/M Phase Cell Cycle Arrest and p53-Dependent MDM2/p21 Expression in Human Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Preparation of Drug Liposomes by Thin-Film Hydration and Homogenization | springerprofessional.de [springerprofessional.de]
- 7. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 8. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 9. horiba.com [horiba.com]
Application Notes and Protocols for Assessing the Anti-inflammatory Effects of Oxypeucedanin Methanolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxypeucedanin, a furanocoumarin found in various plant species, and its derivatives like oxypeucedanin methanolate, have garnered significant interest for their potential therapeutic properties, including anti-inflammatory effects.[1][2][3][4] This document provides a comprehensive set of experimental protocols to investigate and quantify the anti-inflammatory activity of this compound. The protocols outlined herein cover both in vitro and in vivo models, offering a systematic approach for screening and elucidating the compound's mechanism of action. Recent studies have demonstrated that oxypeucedanin and its hydrate alleviate inflammation by inhibiting key signaling pathways such as the NF-κB and MAPK pathways.[5][6][7] Specifically, this compound has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α) at the mRNA level.[8][9]
Key Signaling Pathways in Inflammation
The inflammatory response is a complex biological process mediated by a network of signaling pathways. Two of the most critical pathways in the regulation of inflammation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10][11] These pathways are often targeted by anti-inflammatory agents. Oxypeucedanin hydrate has been shown to suppress the activation of both the NF-κB and MAPK pathways.[5][6][7]
NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[10][12] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation. This allows NF-κB dimers to translocate to the nucleus and activate the transcription of target genes.
MAPK Signaling Pathway: The MAPK family of serine/threonine kinases, including ERK, JNK, and p38 MAPK, plays a crucial role in cellular responses to a wide range of extracellular stimuli, including inflammatory signals.[11] Activation of these pathways leads to the phosphorylation and activation of various transcription factors, ultimately resulting in the expression of inflammatory mediators.
Diagrams
Caption: Proposed Anti-inflammatory Mechanism of this compound.
Caption: Experimental Workflow for In Vitro Anti-inflammatory Assessment.
In Vitro Anti-inflammatory Assays
Cell Culture and Treatment
The murine macrophage cell line RAW 264.7 is a well-established model for studying inflammation in vitro.
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
Cell Viability Assay (MTT Assay)
It is crucial to determine the non-toxic concentration range of this compound before assessing its anti-inflammatory effects.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
Nitric Oxide (NO) Production Assay
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate (1 x 10⁵ cells/well) and incubate overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix an equal volume of supernatant with Griess reagent and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
Pro-inflammatory Cytokine Measurement (ELISA)
This protocol quantifies the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.
-
Protocol:
-
Follow steps 1-4 of the Nitric Oxide Production Assay.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the collected supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Western Blot Analysis
This technique is used to determine the protein expression levels of key inflammatory mediators.
-
Protocol:
-
Seed RAW 264.7 cells in 6-well plates and treat as described above.
-
Lyse the cells and determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against iNOS, COX-2, p-IKK, p-NF-κB, p-ERK, p-JNK, p-p38, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
-
In Vivo Anti-inflammatory Assay
Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used model to screen for acute anti-inflammatory activity.[13]
-
Animals: Male Wistar rats (180-220 g).
-
Grouping (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
This compound (various doses, e.g., 10, 25, 50 mg/kg, p.o.)
-
-
Protocol:
-
Administer the test compounds or vehicle orally 60 minutes before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculate the percentage inhibition of edema for each group relative to the vehicle control group.
-
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | Cell Viability (%) |
| Control | 100 ± x.x |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 | |
| Data are presented as mean ± SD. |
Table 2: Effect of this compound on NO and Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells
| Treatment | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | ||||
| LPS (1 µg/mL) | ||||
| LPS + Oxypeucedanin (10 µM) | ||||
| LPS + Oxypeucedanin (25 µM) | ||||
| LPS + Oxypeucedanin (50 µM) | ||||
| Data are presented as mean ± SD. |
Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment | Paw Volume (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | 0 | |
| Indomethacin (10 mg/kg) | ||
| Oxypeucedanin (10 mg/kg) | ||
| Oxypeucedanin (25 mg/kg) | ||
| Oxypeucedanin (50 mg/kg) | ||
| Data are presented as mean ± SEM. |
Conclusion
The protocols described provide a robust framework for the comprehensive evaluation of the anti-inflammatory properties of this compound. By employing a combination of in vitro and in vivo models, researchers can obtain valuable data on the compound's efficacy and gain insights into its underlying mechanism of action. These studies will be instrumental in determining the therapeutic potential of this compound as a novel anti-inflammatory agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Oxypeucedanin: Chemotaxonomy, Isolation, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxypeucedanin: Chemotaxonomy, Isolation, and Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oxypeucedanin hydrate alleviates rheumatoid arthritis by inhibiting the TLR4-MD2/NF-κB/MAPK signaling axis: Oxypeucedanin hydrate alleviates rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxypeucedanin hydrate alleviates rheumatoid arthritis by inhibiting the TLR4-MD2/NF-κB/MAPK signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ffhdj.com [ffhdj.com]
- 10. NF-kappaB pathway: Significance and symbolism [wisdomlib.org]
- 11. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. globalsciencebooks.info [globalsciencebooks.info]
- 13. scielo.br [scielo.br]
Application Notes & Protocols: Cell-Based Assays for Oxypeucedanin Methanolate Cytotoxicity
Introduction
Oxypeucedanin, a furanocoumarin found in various plants of the Apiaceae and Rutaceae families, and its derivatives like oxypeucedanin methanolate, have garnered significant interest for their potential therapeutic properties, including anti-cancer activities.[1] These compounds have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as inducing apoptosis (programmed cell death) and causing cell cycle arrest.[2][3] Accurate and reproducible assessment of the cytotoxic effects of these compounds is crucial for preclinical evaluation. This document provides detailed protocols for key cell-based assays to determine the cytotoxicity of this compound and summarizes its effects on various cancer cell lines.
Mechanism of Action: An Overview
This compound exerts its cytotoxic effects through multiple mechanisms. In non-small cell lung cancer (A549) and prostate carcinoma (DU145) cells, it induces apoptosis by activating the caspase cascade, leading to the cleavage of poly-(ADP-ribose) polymerase (PARP).[2][4] This process is often mediated by the upregulation of pro-apoptotic proteins like BAX and the downregulation of anti-apoptotic proteins like BCL2.[4] Furthermore, oxypeucedanin has been observed to induce G2/M phase cell cycle arrest in human hepatoma (SK-Hep-1) and prostate cancer cells, a process associated with the modulation of key cell cycle regulators such as cyclin B1 and Cdc2.[2][3][5] In some contexts, its activity is also linked to the p53 tumor suppressor pathway.[3][6]
Quantitative Data Summary
The cytotoxic and antiproliferative activities of oxypeucedanin and its derivatives have been evaluated across a range of human cancer cell lines. The data below summarizes the effective concentrations and observed effects.
| Cell Line | Cancer Type | Assay | Compound | Concentration | Effect | Reference(s) |
| A549 | Non-Small Cell Lung Cancer | Flow Cytometry | This compound | 0.4 mM | 29.6% apoptosis rate (vs. 5.46% in control) | [4] |
| DU145 | Prostate Carcinoma | Western Blot | Oxypeucedanin | 100 µM | Increased cleaved caspase-3 and PARP cleavage | [2] |
| SK-Hep-1 | Hepatoma | SRB Assay | Oxypeucedanin | Concentration-dependent | Inhibition of cell growth; most sensitive among a panel of cancer cells | [3] |
| CT26 | Colon Carcinoma | LDH Assay | Oxypeucedanin | 0-25 µM | Cytotoxic to tumor cells but not to normal NCM460 cells | [7] |
| Caco-2 | Colon Carcinoma | MTT Assay | Oxypeucedanin Hydrate Monoacetate | 20.7 µM | IC50 value after 72 hours of treatment | [8] |
| PC-3 | Prostate Adenocarcinoma | MTT Assay | This compound | Up to 300 µM | No significant cytotoxic activity observed | [9] |
| Hep-G2 | Hepatoma | MTT Assay | Oxypeucedanin | 286.7 µM | EC50 value | [1] |
Experimental Workflow & Signaling Pathways
The following diagrams illustrate the general workflow for assessing cytotoxicity and the key signaling pathways affected by this compound.
Detailed Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., A549, SK-Hep-1)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom sterile plates
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of medium containing different concentrations of the compound. Include wells for "untreated control" (medium with 0.1% DMSO) and "blank" (medium only).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation:
-
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] * 100
-
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[7] LDH is a stable cytosolic enzyme that is released upon loss of cell membrane integrity. The released LDH catalyzes the conversion of a substrate into a colored product, the amount of which is proportional to the number of lysed cells.
Materials:
-
LDH Cytotoxicity Assay Kit (commercially available)
-
Cancer cell line and normal cell line (for comparative studies)
-
96-well flat-bottom sterile plates
-
This compound stock solution
-
Lysis buffer (usually 10X, provided in the kit)
-
Microplate reader (absorbance at ~490 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT Assay Protocol. Set up additional control wells:
-
Maximum LDH Release Control: Treat cells with lysis buffer 45 minutes before the end of the incubation period.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Calculation:
-
First, subtract the background absorbance (medium only) from all readings.
-
% Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Untreated Control) / (Absorbance of Maximum Release Control - Absorbance of Untreated Control)] * 100
-
Protocol 3: Caspase-3 Activity Assay
Principle: A key hallmark of apoptosis is the activation of executioner caspases, such as caspase-3. This assay uses a specific caspase-3 substrate (e.g., DEVD) conjugated to a fluorophore (e.g., AFC) or a chromophore (e.g., pNA). When cleaved by active caspase-3, the fluorophore or chromophore is released, and its signal can be measured.
Materials:
-
Caspase-3 Fluorometric or Colorimetric Assay Kit
-
Cell line of interest
-
6-well or 12-well plates
-
This compound
-
Cell lysis buffer (provided in the kit)
-
Reaction buffer and Caspase-3 substrate (DEVD-AFC or DEVD-pNA)
-
Fluorometer (Ex/Em = 400/505 nm) or spectrophotometer (405 nm)
Procedure:
-
Cell Culture and Treatment: Seed 1-2 x 10⁶ cells in appropriate plates and treat with this compound for the desired time.
-
Cell Lysis: Collect both adherent and floating cells. Centrifuge and wash with cold PBS. Resuspend the cell pellet in 50 µL of chilled cell lysis buffer. Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C. Transfer the supernatant (cytosolic extract) to a new tube.
-
Protein Quantification: Determine protein concentration of the lysate using a BCA or Bradford assay.
-
Caspase Reaction: In a 96-well plate, add 50 µL of cell lysate (containing 50-100 µg of protein) to each well.
-
Add 50 µL of 2X Reaction Buffer containing the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Data Acquisition: Measure the fluorescence or absorbance using the appropriate plate reader.
-
Analysis: The level of caspase-3 activity is proportional to the fluorescence or absorbance signal. Results are often expressed as fold-change relative to the untreated control.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
Principle: This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content. Cells are stained with a fluorescent dye, such as Propidium Iodide (PI), which stoichiometrically binds to DNA. The fluorescence intensity of stained cells is measured by a flow cytometer. Cells in G2/M phase will have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1 phase.
Materials:
-
Cell line of interest
-
6-well plates
-
This compound
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)
-
Cold 70% ethanol
-
PBS
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent (using trypsin) and floating cells to ensure all apoptotic and arrested cells are included.
-
Fixation: Wash the collected cells with cold PBS. Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate at 37°C for 30 minutes in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated samples to the untreated control.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. The Antiproliferative Activity of Oxypeucedanin via Induction of G2/M Phase Cell Cycle Arrest and p53-Dependent MDM2/p21 Expression in Human Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-cancer effect of this compound purified from Ferulago trifida Boiss plant on A549 [biot.modares.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. The Antiproliferative Activity of Oxypeucedanin via Induction of G2/M Phase Cell Cycle Arrest and p53-Dependent MDM2/p21 Expression in Human Hepatoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxypeucedanin alleviates cisplatin-induced intestinal toxicity through impairing caspase-3/gasdermin E signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"improving the extraction yield of oxypeucedanin methanolate from plant material"
Welcome to the technical support center for the extraction of oxypeucedanin methanolate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the extraction yield of this target compound from plant materials.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from oxypeucedanin?
Oxypeucedanin is a naturally occurring linear furanocoumarin characterized by an epoxide ring.[1][2] this compound is a related compound, which has been reported as a naturally occurring furanocoumarin in some citrus plants.[1][3] It has also been isolated from methanol extracts of Angelica dahurica roots.[4] Structurally, this compound incorporates a methoxy group, differentiating it from oxypeucedanin.
Q2: Is this compound a natural product or a chemical artifact from the extraction process?
There is evidence to suggest both possibilities. While it is listed as a naturally occurring compound in some sources,[1][3] the epoxide ring in oxypeucedanin is chemically reactive and could potentially react with the methanol solvent during extraction, especially under heat, to form this compound as an artifact. Therefore, its presence and yield in an extract can be influenced by both the plant's natural chemistry and the extraction methodology.
Q3: Which plant species are known sources of oxypeucedanin and its derivatives?
Oxypeucedanin is predominantly isolated from plants belonging to the Apiaceae (e.g., Angelica, Ferulago, and Prangos species) and Rutaceae (e.g., Citrus species) families.[1][2] The methanolic extract of Angelica dahurica roots is considered one of the richest sources of oxypeucedanin.[1][2]
Q4: What are the most effective solvents for extracting this compound?
Methanol is the solvent of choice if the formation of this compound from oxypeucedanin is desired, or if it is the target naturally occurring compound to be extracted. Generally, polar solvents like methanol and ethanol are effective for extracting furanocoumarins.[5] Aqueous mixtures of these alcohols can also be highly effective.[6]
Q5: Which extraction techniques are recommended for improving the yield of furanocoumarins like this compound?
Modern extraction techniques are generally more efficient than traditional methods. Here's a brief comparison:
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Ultrasonic-Assisted Extraction (UAE): Offers reduced extraction times and improved yields by using ultrasonic waves to disrupt plant cell walls.[7]
-
Microwave-Assisted Extraction (MAE): Utilizes microwave energy to heat the solvent and plant material, leading to faster and more efficient extraction. However, caution is advised as high temperatures can potentially degrade thermolabile compounds.[5]
-
Accelerated Solvent Extraction (ASE): Employs high temperatures and pressures to enhance extraction efficiency and can provide high yields in a short time.[5]
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Soxhlet Extraction: A classic and effective method, though it requires longer extraction times and can expose the compound to prolonged heat, which might either promote the formation of this compound or cause degradation.[6]
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Maceration: A simple technique involving soaking the plant material in a solvent. It is less efficient in terms of time and yield compared to modern methods.[6]
Troubleshooting Guides
Problem 1: Low or No Yield of this compound
| Potential Cause | Recommended Solution |
| Inappropriate Plant Material | Ensure you are using a plant species and part known to be rich in oxypeucedanin. The concentration of secondary metabolites can vary based on the plant's age, growing conditions, and harvest time.[8] |
| Suboptimal Solvent Choice | If targeting naturally occurring this compound, screen different polar solvents. If aiming to form it from oxypeucedanin, methanol is necessary. Consider using aqueous methanol (e.g., 80% methanol) as it can be more efficient for extracting phenolics.[6] |
| Inefficient Extraction Method | Switch from maceration to a more advanced technique like UAE or MAE to improve extraction efficiency.[5][7] Optimize the parameters of your chosen method (see Problem 2). |
| Degradation of Target Compound | Furanocoumarins can be sensitive to heat and light.[8] If using a high-temperature method like Soxhlet or MAE, consider reducing the temperature or extraction time. Store extracts in dark, airtight containers at low temperatures (-20°C). |
| This compound is an Artifact Not Being Formed | If you hypothesize that the methanolate is formed from oxypeucedanin during extraction, ensure conditions favor this reaction. This could involve increasing the extraction temperature (e.g., using reflux with methanol) or prolonging the extraction time. However, be mindful of potential degradation. |
Problem 2: Inconsistent Extraction Yields
| Potential Cause | Recommended Solution |
| Variability in Plant Material | Source your plant material from a consistent and reliable supplier. If possible, use standardized plant material.[8] |
| Inconsistent Extraction Parameters | Strictly control all extraction parameters, including particle size of the plant material, solvent-to-solid ratio, temperature, and time.[9] |
| Inadequate Sample Preparation | Ensure the plant material is dried thoroughly and ground to a uniform, fine powder to maximize the surface area for extraction.[10] |
| Incomplete Solvent Evaporation | Use a rotary evaporator at a controlled, low temperature for solvent removal to prevent loss of the compound.[10] |
Problem 3: Impure Extract
| Potential Cause | Recommended Solution |
| Co-extraction of Other Compounds | This is expected with crude extracts. Further purification is necessary. |
| Inappropriate Purification Method | Use column chromatography with silica gel or preparative High-Performance Liquid Chromatography (Prep-HPLC) for effective purification of the target compound from the crude extract.[7] |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound
-
Preparation: Weigh 10 g of finely powdered, dried plant material (e.g., Angelica dahurica roots).
-
Extraction: Place the powder in a 250 mL flask and add 100 mL of 80% methanol. Place the flask in an ultrasonic bath.
-
Sonication: Sonicate the mixture for 30-45 minutes at a controlled temperature (e.g., 40-50°C).
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Concentration: Evaporate the solvent from the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Purification: Subject the crude extract to column chromatography or Prep-HPLC for purification of this compound.
Protocol 2: Methanol Reflux Extraction to Potentially Form this compound
-
Preparation: Place 20 g of finely powdered, dried plant material into a round-bottom flask.
-
Extraction: Add 200 mL of absolute methanol to the flask. Set up a reflux condenser and heat the mixture to the boiling point of methanol.
-
Reflux: Allow the extraction to proceed under reflux for 4-6 hours.
-
Cooling and Filtration: Let the mixture cool to room temperature, then filter to separate the extract from the plant residue.
-
Concentration: Remove the methanol using a rotary evaporator at 40°C.
-
Analysis and Purification: Analyze the crude extract for the presence of this compound and purify as needed.
Data Presentation
Table 1: Comparison of Extraction Methods for Furanocoumarins
| Extraction Method | Solvent | Temperature (°C) | Time | Relative Yield | Reference |
| Maceration | Methanol | Room Temp | 24 h | Moderate | [6] |
| Soxhlet | Methanol | Boiling Point | 8-12 h | High | [10] |
| UAE | 80% Methanol | 40-50 | 30-45 min | High | [5] |
| MAE | Methanol | 50-80 | 10-30 min | Very High | [5] |
| ASE | Methanol | 100-130 | 10 min | Very High | [5] |
Note: Relative yields are generalized from literature and can vary significantly based on the specific plant material and experimental conditions.
Visualizations
Experimental Workflow
References
- 1. This compound | 52939-12-5 | XO163800 [biosynth.com]
- 2. mdpi.com [mdpi.com]
- 3. Electrochemical profiling of natural furanocoumarins: DNA interaction dynamics of oxypeucedanin and prantschimgin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ffhdj.com [ffhdj.com]
- 5. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 7. rroij.com [rroij.com]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Oxypeucedanin Methanolate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of oxypeucedanin methanolate.
Troubleshooting Guides
This section is designed to provide quick solutions to specific problems you might encounter during the purification process.
Column Chromatography Troubleshooting
Question: My separation on the silica gel column is poor, and I'm seeing overlapping spots on the TLC analysis of my fractions. What can I do?
Answer: Poor separation in column chromatography is a common issue that can be addressed by systematically optimizing your solvent system. Oxypeucedanin and related furanocoumarins are often separated using a combination of non-polar and moderately polar solvents.[1]
-
Strategy 1: Adjusting Solvent Polarity. If your compounds of interest are eluting too close together, you need to increase the difference in their elution times.
-
If compounds are eluting too quickly (high Rf on TLC): Decrease the polarity of your mobile phase. For a common system like n-hexane-ethyl acetate, this means increasing the proportion of n-hexane.[1]
-
If compounds are eluting too slowly (low Rf on TLC): Increase the polarity of your mobile phase by adding more ethyl acetate or a slightly more polar solvent like dichloromethane.[1]
-
-
Strategy 2: Trying a Different Solvent System. Sometimes, a simple two-solvent system doesn't provide enough selectivity. Consider using a three-component system. For furanocoumarins, systems like n-hexane-ethyl acetate-methanol-water have been used in other chromatographic techniques and could be adapted.[2]
-
Strategy 3: Isocratic vs. Gradient Elution. If you are using an isocratic (constant solvent composition) system, switching to a gradient elution can improve separation. Start with a low polarity mobile phase and gradually increase the polarity. This will allow for the separation of less polar compounds first, followed by the more polar ones.
Question: My compound is precipitating on the column. How can I prevent this?
Answer: Precipitation on the column is usually due to the low solubility of the compound in the mobile phase.
-
Increase the Polarity of the Mobile Phase: A slight, gradual increase in the polarity of the eluent might be enough to keep your compound dissolved without compromising separation significantly.
-
Reduce the Sample Load: Overloading the column can lead to concentrations that exceed the solubility of your compound in the mobile phase. Try loading a smaller amount of your crude extract.
-
Dry Loading: If you are wet-loading your sample dissolved in a strong solvent, it might precipitate when it comes into contact with the less polar mobile phase on the column. Instead, try dry loading: adsorb your sample onto a small amount of silica gel, dry it, and then load the silica powder onto the top of your column.
Recrystallization Troubleshooting
Question: I've followed a recrystallization protocol, but no crystals are forming upon cooling. What should I do?
Answer: Crystal formation depends on achieving supersaturation in a controlled manner. If crystals are not forming, your solution may not be sufficiently saturated, or the nucleation process may be inhibited.
-
Induce Crystallization:
-
Scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.
-
Add a seed crystal. If you have a small crystal of pure this compound, adding it to the cooled solution can initiate crystallization.
-
Concentrate the solution. Evaporate some of the solvent to increase the concentration of the solute and then allow it to cool again.
-
Cool to a lower temperature. Place the flask in an ice bath or a refrigerator, but be aware that rapid cooling can sometimes lead to the precipitation of impurities.
-
Question: My compound is "oiling out" instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This often happens when the solution is too concentrated or cooled too quickly.
-
Add more solvent: Re-heat the solution until the oil redissolves, then add a small amount of additional hot solvent to decrease the concentration. Allow it to cool more slowly.
-
Change the solvent system: The boiling point of your solvent might be higher than the melting point of your solute. Consider using a lower-boiling point solvent. Alternatively, a two-solvent system (one in which the compound is soluble and one in which it is not) can be effective. Dissolve the compound in a minimum amount of the "good" hot solvent, and then slowly add the "bad" solvent until the solution becomes turbid. Then, add a drop or two of the "good" solvent to clarify the solution and allow it to cool slowly.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial steps for purifying this compound from a crude plant extract?
A1: Typically, the purification process begins with a crude extraction using a solvent like methanol or ethanol. This is often followed by liquid-liquid partitioning to separate compounds based on their polarity. Oxypeucedanin is frequently found in ethyl acetate, chloroform, or dichloromethane soluble fractions.[3] After partitioning, column chromatography on silica gel is a very common next step to separate the major components.[1]
Q2: What is the best way to monitor the purification process?
A2: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of column chromatography and assessing the purity of fractions. For higher resolution and quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[4]
Q3: What are some common solubility issues with this compound, and how can they be managed?
A3: Oxypeucedanin is a hydrophobic compound with limited solubility in water but good solubility in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[5][6] During purification, especially in reverse-phase chromatography, its low aqueous solubility can be a challenge. It's important to ensure that the solvent system used for chromatography or recrystallization is appropriate to maintain its solubility. For aqueous solutions, it is often necessary to first dissolve it in a small amount of DMSO and then dilute it with the aqueous buffer.[6]
Q4: Are there any stability concerns I should be aware of during purification?
A4: Oxypeucedanin contains an epoxide ring, which can be susceptible to opening under acidic conditions.[3] It is therefore advisable to avoid strongly acidic conditions during extraction and purification. Additionally, like many furanocoumarins, it may be sensitive to UV light, so it is good practice to protect solutions from direct, prolonged light exposure.
Quantitative Data Summary
| Parameter | Value | Purification Method | Source |
| Yield | 8.6 mg | High-Speed Counter-Current Chromatography | [2] |
| Purity | > 98% | High-Speed Counter-Current Chromatography | [2] |
| Solubility in Ethanol | ~ 5 mg/mL | Not Applicable | [6] |
| Solubility in DMSO/DMF | ~ 30 mg/mL | Not Applicable | [6] |
| Solubility in 1:2 DMSO:PBS (pH 7.2) | ~ 0.33 mg/mL | Not Applicable | [6] |
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography for this compound Purification
-
Slurry Preparation: Prepare a slurry of silica gel in your initial, low-polarity mobile phase (e.g., n-hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring there are no air bubbles or cracks. Drain the excess solvent until the solvent level is just at the top of the silica bed.
-
Sample Loading: Dissolve your crude extract or semi-purified fraction in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully apply the sample to the top of the silica bed. Alternatively, use the dry loading method described in the troubleshooting section.
-
Elution: Begin elution with the low-polarity mobile phase. If using a gradient, gradually increase the polarity by slowly increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of compounds using TLC.
-
Fraction Pooling: Combine the fractions that contain your pure compound based on the TLC analysis.
-
Solvent Evaporation: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: Choose a solvent in which this compound is highly soluble when hot but poorly soluble when cold. Ethanol or methanol are often good starting points.
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) while stirring until the solid is completely dissolved. Add more solvent in small portions if needed to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
- 1. mdpi.com [mdpi.com]
- 2. Preparative isolation of imperatorin, oxypeucedanin and isoimperatorin from traditional Chinese herb "bai zhi"Angelica dahurica (Fisch. ex Hoffm) Benth. et Hook using multidimensional high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxypeucedanin: Chemotaxonomy, Isolation, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
"stability of oxypeucedanin methanolate under different storage conditions"
Technical Support Center: Oxypeucedanin Methanolate Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of this compound under various storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guides
Issue: Rapid Degradation of this compound in Solution
-
Question: My this compound solution appears to be degrading quickly, as evidenced by changing HPLC chromatograms. What could be the cause?
Answer: Rapid degradation in solution can be attributed to several factors:
-
Solvent Choice: Oxypeucedanin, the parent compound of this compound, is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF)[1]. However, its stability in these solvents over time, especially in the presence of light or air, may be limited. For aqueous buffers, it is sparingly soluble, and prolonged storage of aqueous solutions is not recommended[1].
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pH: The epoxide ring in the oxypeucedanin structure is known to be unstable in acidic aqueous environments, which can lead to the formation of oxypeucedanin hydrate[2]. Ensure the pH of your solution is neutral or slightly basic if aqueous media is necessary for your experiment.
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Light Exposure: Furanocoumarins, as a class of compounds, can be susceptible to photodegradation. Store solutions in amber vials or protect them from light to minimize this effect.
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Temperature: Elevated temperatures can accelerate degradation. Solutions should be stored at recommended low temperatures when not in use.
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Issue: Inconsistent Quantification of this compound
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Question: I am observing significant variability in the concentration of this compound between samples that should be identical. What are the possible reasons?
Answer: Inconsistent quantification can stem from both sample handling and analytical methodology:
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Sample Preparation: Ensure complete dissolution of the solid material. Inadequate vortexing or sonication can lead to non-homogenous solutions.
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Adsorption to Surfaces: Furanocoumarins can sometimes adsorb to plastic or glass surfaces. Consider using silanized glassware to minimize this.
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Analytical Method Validation: It is crucial to have a validated analytical method. A well-validated method will have established precision and accuracy, ensuring that the variability is not from the measurement technique itself. Methods for quantifying oxypeucedanin often use HPLC-DAD or UPLC-MS/MS[3][4][5].
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Carry-over in Chromatography: If using an HPLC or UPLC system, ensure that there is no carry-over from one injection to the next, which can be checked by injecting a blank solvent after a high concentration sample[5].
-
Frequently Asked Questions (FAQs)
-
What is this compound? this compound is a naturally occurring furanocoumarin, which is a type of organic compound found in several plants, including those of the Apiaceae and Rutaceae families[6][7][8]. It is a derivative of oxypeucedanin.
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What are the general storage recommendations for solid this compound? For long-term storage, solid this compound should be stored at low temperatures, such as 2-8°C[9] or -20°C[1][4]. It should be kept in a tightly sealed container to protect it from moisture and light.
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How does the stability of this compound compare to oxypeucedanin? this compound is a solvate of oxypeucedanin. The primary stability concerns for oxypeucedanin, such as susceptibility to hydrolysis of the epoxide ring and potential photodegradation, will also apply to the methanolate form. Additionally, as a methanolate, there is a possibility of desolvation (loss of methanol) upon heating, which could alter the physical properties of the solid.
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What are the likely degradation pathways for this compound? Based on the structure of oxypeucedanin, which contains an epoxide ring, a likely degradation pathway is hydrolysis to form oxypeucedanin hydrate, particularly in the presence of moisture or acidic conditions[2][10]. Other potential degradation pathways could involve oxidation or photodegradation, which are common for furanocoumarins. Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) are recommended to fully understand its degradation pathways[11][12][13][14][15].
Data Presentation
Table 1: Illustrative Stability of this compound in Solid State under Different Storage Conditions
| Storage Condition | Time (Months) | Purity (%) | Appearance |
| 2-8°C, protected from light | 0 | 99.5 | White crystalline solid |
| 3 | 99.4 | No change | |
| 6 | 99.2 | No change | |
| 12 | 98.9 | No change | |
| 25°C/60% RH, protected from light | 0 | 99.5 | White crystalline solid |
| 1 | 98.8 | No change | |
| 3 | 97.5 | Slight yellowing | |
| 6 | 95.2 | Yellowish powder | |
| 40°C/75% RH, protected from light | 0 | 99.5 | White crystalline solid |
| 1 | 96.1 | Yellowish powder | |
| 3 | 91.3 | Yellow-brown powder | |
| 6 | 85.7 | Brownish powder |
Note: This table presents illustrative data based on typical stability profiles for related compounds. Actual stability should be determined experimentally.
Table 2: Illustrative Stability of this compound (1 mg/mL) in Different Solvents at 25°C
| Solvent | Time (Hours) | Concentration Remaining (%) |
| Methanol | 0 | 100 |
| 24 | 98.5 | |
| 48 | 97.1 | |
| 72 | 95.8 | |
| Acetonitrile | 0 | 100 |
| 24 | 99.2 | |
| 48 | 98.6 | |
| 72 | 98.1 | |
| DMSO | 0 | 100 |
| 24 | 99.5 | |
| 48 | 99.1 | |
| 72 | 98.8 |
Note: This table presents illustrative data. The stability in solution is highly dependent on the specific conditions (e.g., pH, light exposure).
Experimental Protocols
Protocol: HPLC Method for Quantification of Oxypeucedanin
This protocol is a representative method for the quantification of oxypeucedanin and can be adapted for this compound.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or a UV detector.
-
Column: A C18 column (e.g., 200 mm x 4.6 mm, 5 µm particle size) is commonly used[16].
-
Mobile Phase: A mixture of acetonitrile, methanol, water, and acetic acid (e.g., 20:15:65:2, v/v/v/v) can be effective[16]. The mobile phase composition may need to be optimized for the specific column and instrument.
-
Flow Rate: 1.0 mL/min[16].
-
Detection Wavelength: Furanocoumarins have characteristic UV absorbance maxima. Monitoring at wavelengths such as 222, 251, 260, 269, and 310 nm is recommended[1].
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions versus their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Caption: Workflow for a typical stability study of this compound.
Caption: Troubleshooting logic for unexpected degradation of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Gut Metabolism of Furanocoumarins: Proposed Function of Co O-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Electrochemical profiling of natural furanocoumarins: DNA interaction dynamics of oxypeucedanin and prantschimgin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Oxypeucedanin: Chemotaxonomy, Isolation, and Bioactivities [mdpi.com]
- 7. Oxypeucedanin: Chemotaxonomy, Isolation, and Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | 52939-12-5 | XO163800 [biosynth.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. acdlabs.com [acdlabs.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. pharmasm.com [pharmasm.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. High-performance liquid chromatographic method for the determination and pharmacokinetic study of oxypeucedanin hydrate and byak-angelicin after oral administration of Angelica dahurica extracts in mongrel dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Bioavailability of Oxypeucedanin Methanolate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low oral bioavailability with oxypeucedanin methanolate. The following information is designed to guide you through potential causes and solutions for enhancing the systemic exposure of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of oxypeucedanin, and why is it low?
A1: Preclinical studies in rats have shown that oxypeucedanin has a low absolute oral bioavailability of approximately 10.26%.[1][2][3] This is primarily attributed to its poor aqueous solubility and significant first-pass metabolism in the gut and liver. Additionally, oxypeucedanin is a substrate for the P-glycoprotein (P-gp) efflux pump, which actively transports the compound out of intestinal cells and back into the gut lumen, further limiting its absorption.[4][5]
Q2: What are the primary formulation strategies to improve the oral bioavailability of this compound?
A2: The main strategies focus on enhancing its solubility, increasing its dissolution rate, and bypassing or inhibiting the mechanisms that limit its absorption. Key approaches include:
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Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, which can significantly improve the dissolution rate and saturation solubility.
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Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution.
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Cyclodextrin Inclusion Complexes: Encapsulating the lipophilic this compound molecule within the hydrophobic cavity of a cyclodextrin can increase its aqueous solubility.
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Co-administration with P-glycoprotein (P-gp) Inhibitors: Since oxypeucedanin is a substrate of the P-gp efflux pump, co-administering it with a P-gp inhibitor can increase its intestinal absorption.[4][5]
Q3: Are there any safety concerns to consider when using bioavailability enhancement technologies?
A3: Yes, while formulation strategies can improve bioavailability, it is crucial to assess the safety of the excipients used and the potential for altered pharmacokinetic profiles. For instance, P-gp inhibitors can affect the absorption and disposition of other co-administered drugs, leading to potential drug-drug interactions. Any new formulation should undergo thorough preclinical safety and toxicity evaluation.
Troubleshooting Guides
Issue 1: Inconsistent Bioavailability in Animal Studies
Symptom: High variability in plasma concentrations of this compound is observed between individual animals in your pharmacokinetic study.
Possible Causes:
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Poor and Variable Dissolution: The crystalline nature and poor solubility of this compound can lead to erratic dissolution in the gastrointestinal tract.
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Food Effects: The presence or absence of food can significantly impact gastric emptying, gastrointestinal pH, and bile secretion, all of which can affect the dissolution and absorption of a poorly soluble compound.
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Saturation of Gut Wall Transporters: If absorption is mediated by a saturable transport mechanism, variations in gastric emptying and intestinal transit time can lead to variable absorption.
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Differential P-gp Efflux Activity: The expression and activity of P-glycoprotein can vary between individual animals, leading to differences in the extent of efflux.
Troubleshooting Steps:
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Standardize Dosing Conditions: Ensure that all animals are fasted for a consistent period before and after dosing to minimize food-related variability.
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Optimize the Formulation: Consider one of the bioavailability enhancement strategies outlined in the FAQs to improve the dissolution rate and consistency.
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Evaluate P-gp Inhibition: Co-administer a known P-gp inhibitor (e.g., verapamil, in a preclinical setting) to determine if efflux is a major contributor to the variability.
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Increase Sample Size: A larger number of animals per group can help to statistically account for inter-individual variability.
Issue 2: Low In Vivo Efficacy Despite Promising In Vitro Activity
Symptom: this compound demonstrates high potency in in vitro assays, but this does not translate to the expected efficacy in vivo after oral administration.
Possible Causes:
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Insufficient Systemic Exposure: The low oral bioavailability of this compound may be preventing it from reaching therapeutic concentrations at the target site.
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Rapid Metabolism: Extensive first-pass metabolism can lead to rapid clearance of the active compound before it can exert its therapeutic effect.
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High P-gp Efflux: The P-gp efflux pump in target tissues (e.g., the blood-brain barrier) may be preventing the compound from reaching its site of action.[4]
Troubleshooting Steps:
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Conduct a Pharmacokinetic Study: Determine the plasma concentration-time profile of this compound after oral administration to confirm if systemic exposure is indeed low.
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Formulation Enhancement: Implement one of the formulation strategies (nanoparticles, solid dispersion, or cyclodextrin complexation) to increase oral bioavailability.
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Investigate Metabolism: Use in vitro systems (e.g., liver microsomes) to study the metabolic stability of this compound and identify major metabolites.
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Consider Alternative Routes of Administration: For initial efficacy studies, consider administering the compound via a route that bypasses first-pass metabolism (e.g., intravenous or intraperitoneal) to confirm its in vivo activity.
Data Presentation
Due to the limited availability of public data on the enhanced bioavailability of this compound, the following table presents the known pharmacokinetic parameters of unformulated oxypeucedanin and, for illustrative purposes, the enhancement achieved for a structurally similar furanocoumarin, imperatorin, using a lipid microsphere formulation. This data highlights the potential for significant bioavailability improvement through advanced formulation strategies.
| Compound | Formulation | Dose (mg/kg) | Cmax (µg/L) | Tmax (h) | AUC (µg·h/L) | Absolute Bioavailability (F%) | Reference |
| Oxypeucedanin | Unformulated (in suspension) | 20 (oral) | 64.64 ± 34.79 | 3.38 | 441.83 ± 213.63 | 10.26% | [1][2][3] |
| Imperatorin | Unformulated | 20 (oral) | 138.6 ± 28.3 | 0.75 | 453.2 ± 92.6 | - | [6] |
| Imperatorin | Lipid Microspheres | 20 (oral) | 386.4 ± 51.7 | 0.5 | 1287.4 ± 211.5 | - (Relative F% increased by 2.84-fold) | [6] |
Note: The data for imperatorin is provided as a representative example of bioavailability enhancement for a furanocoumarin. The actual improvement for this compound will need to be determined experimentally.
Experimental Protocols
The following are generalized protocols for the preparation of formulations to enhance the bioavailability of poorly soluble compounds like this compound. These protocols should be considered as a starting point and will require optimization for the specific physicochemical properties of this compound.
Solid Lipid Nanoparticle (SLN) Preparation by Hot Homogenization
Principle: The drug is dissolved in a melted lipid, and this mixture is then emulsified in a hot aqueous surfactant solution. High-pressure homogenization is used to reduce the particle size to the nanometer range. Cooling the nanoemulsion results in the crystallization of the lipid, entrapping the drug within the solid lipid nanoparticles.
Methodology:
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Lipid Phase Preparation: Melt a solid lipid (e.g., glyceryl monostearate, stearic acid) at a temperature 5-10°C above its melting point. Dissolve the this compound in the molten lipid.
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Aqueous Phase Preparation: Heat an aqueous solution containing a surfactant (e.g., Poloxamer 188, Tween 80) to the same temperature as the lipid phase.
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Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and homogenize at high speed (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
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High-Pressure Homogenization: Pass the hot pre-emulsion through a high-pressure homogenizer for several cycles at a pressure of 500-1500 bar.
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Cooling and SLN Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
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Characterization: Analyze the SLNs for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.
Solid Dispersion Preparation by Solvent Evaporation
Principle: The drug and a hydrophilic carrier are co-dissolved in a common organic solvent. The solvent is then evaporated, leaving a solid dispersion where the drug is molecularly dispersed within the carrier matrix.
Methodology:
-
Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP) K30, hydroxypropyl methylcellulose (HPMC)) in a suitable organic solvent (e.g., methanol, ethanol, or a mixture).
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Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature.
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Drying: Dry the resulting solid mass in a vacuum oven to remove any residual solvent.
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Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve of appropriate mesh size to obtain a uniform powder.
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Characterization: Characterize the solid dispersion for drug content, dissolution profile, and physical state of the drug (amorphous or crystalline) using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).
Cyclodextrin Inclusion Complex Preparation by Kneading Method
Principle: The drug and cyclodextrin are mixed together with a small amount of liquid to form a paste. The kneading process facilitates the inclusion of the drug molecule into the cyclodextrin cavity.
Methodology:
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Mixing: Place a 1:1 molar ratio of the cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in a mortar.
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Kneading: Add a small amount of a hydroalcoholic solvent (e.g., 50% ethanol) to the cyclodextrin to form a slurry. Add the this compound to the slurry and knead the mixture for 45-60 minutes to form a homogeneous paste.
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Drying: Dry the paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
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Pulverization and Sieving: Pulverize the dried complex and pass it through a sieve.
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Characterization: Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), DSC, and NMR spectroscopy. Evaluate the complex for drug content and dissolution enhancement.
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing the low bioavailability of this compound.
Caption: P-glycoprotein mediated efflux of oxypeucedanin from an intestinal enterocyte.
References
- 1. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversal Effect of Oxypeucedanin on P-glycoprotein-mediated Drug Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparation, Characterization, and Pharmacokinetic Evaluation of Imperatorin Lipid Microspheres and Their Effect on the Proliferation of MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of HPLC Parameters for Oxypeucedanin Methanolate Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the HPLC analysis of oxypeucedanin methanolate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it analyzed using HPLC?
A1: this compound is a naturally occurring furanocoumarin, a class of organic compounds found in various plants, particularly from the Apiaceae (e.g., Angelica species) and Rutaceae (e.g., Citrus species) families.[1][2] It is a derivative of oxypeucedanin.[3] HPLC is the preferred analytical method due to its high resolution, sensitivity, and accuracy in separating and quantifying furanocoumarins from complex sample matrices like plant extracts or essential oils.[4]
Q2: What is a recommended starting point for developing an HPLC method for this compound?
A2: A reversed-phase HPLC method is typically the most effective approach. A good starting point involves using a C18 column with a mobile phase consisting of a gradient or isocratic mixture of methanol or acetonitrile and water. UV detection is commonly set around 254 nm or 280 nm.[5][6]
Q3: How should I prepare a plant-derived sample for analysis?
A3: A common method is solvent extraction. Powdered plant material can be extracted with a solvent like 80% ethanol or methanol.[5][6] The resulting extract is then filtered and concentrated. For HPLC analysis, the dried extract should be redissolved in the initial mobile phase composition to ensure good peak shape and prevent solvent incompatibility issues.[5] It is also crucial to filter the final sample solution through a 0.2 or 0.45 µm syringe filter before injection to prevent system blockages.
Q4: What are the major challenges when analyzing furanocoumarins like this compound?
A4: Key challenges include achieving adequate resolution from structurally similar furanocoumarin isomers, dealing with complex sample matrices that can cause interference, and managing peak shape issues like tailing.[5] Furanocoumarins can also be phototoxic, which may require handling precautions.[1]
Optimized HPLC Method Parameters
The following table summarizes a recommended starting point for the HPLC analysis of this compound. Optimization will likely be required based on the specific sample matrix and co-eluting compounds.
| Parameter | Recommended Condition |
| Instrumentation | High-Performance Liquid Chromatography (HPLC) with UV/DAD Detector |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile (A) and Water (B) |
| Gradient | Start at 30% A, increase to 70% A over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile phase (initial composition) |
Experimental Workflow for HPLC Analysis
The diagram below outlines the general workflow for analyzing this compound, from sample acquisition to final data interpretation.
Troubleshooting Guide
This section addresses common problems encountered during the HPLC analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Resolution | Inappropriate mobile phase composition or gradient. | Adjust the organic-to-aqueous ratio or modify the gradient slope. |
| Column chemistry is not optimal for separation. | Screen different column chemistries (e.g., Phenyl-Hexyl, Cyano).[5] | |
| Column temperature is too low. | Increase the column temperature in increments of 5°C.[7] | |
| Peak Tailing | Secondary interactions with active silanol groups on the column. | Use a different, well-endcapped column or add a modifier (e.g., triethylamine) to the mobile phase.[7] |
| Column contamination or blockage at the inlet frit. | Reverse-flush the column (if permitted by the manufacturer) or replace the column/guard column.[8][9] | |
| Sample solvent is stronger than the mobile phase. | Ensure the sample is dissolved in the initial mobile phase or a weaker solvent.[7] | |
| Peak Fronting | Sample overload (too much mass injected). | Dilute the sample or reduce the injection volume.[7][10] |
| Incompatibility between sample solvent and mobile phase. | Prepare the sample in the mobile phase.[7] | |
| Column degradation or void formation. | Replace the column.[8] | |
| Broad Peaks | Extra-column band broadening (tubing is too long/wide). | Use shorter, narrower-bore tubing between the column and detector.[7][10] |
| Low flow rate. | Increase the flow rate (ensure pressure remains within system limits).[7] | |
| Column contamination or aging. | Replace the guard column or the analytical column.[7] | |
| Irreproducible Retention Times | Poor column equilibration between runs. | Increase the column equilibration time to at least 10 column volumes.[7] |
| Mobile phase composition has changed (evaporation, poor mixing). | Prepare fresh mobile phase daily, ensure it is well-mixed and degassed.[5] | |
| Fluctuations in column temperature. | Use a thermostatted column compartment.[7] | |
| Pump malfunction or leaks. | Check the pump for leaks and verify a stable flow rate.[5] |
Troubleshooting Decision Tree
Use the following diagram to systematically diagnose and resolve common HPLC issues.
Detailed Experimental Protocols
Protocol 1: Extraction of Furanocoumarins from Plant Material
This protocol provides a general procedure for extracting furanocoumarins and can be adapted for specific needs.
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Preparation : Air-dry the plant material (e.g., roots, seeds) and grind it into a fine powder.
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Extraction : Macerate 10 g of the powdered material with 100 mL of 80% ethanol at room temperature for 24 hours, with occasional agitation.[5]
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Filtration : Filter the extract through Whatman No. 1 filter paper.
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Repeat : Repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction.
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Concentration : Combine the filtrates and concentrate them to dryness using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.
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Storage : Store the resulting crude extract in a cool, dark place until analysis.
Protocol 2: Standard and Sample Solution Preparation for HPLC
-
Standard Stock Solution : Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 10.0 mL of methanol to obtain a concentration of 100 µg/mL.
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Working Standard Solutions : Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
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Sample Solution : Accurately weigh approximately 10 mg of the dried plant extract (from Protocol 1) and dissolve it in 10.0 mL of the mobile phase.
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Filtration : Before injection, filter all standard and sample solutions through a 0.45 µm PTFE or nylon syringe filter into an HPLC vial.[5] This step is critical to remove particulates that could block the HPLC system.[8]
References
- 1. Oxypeucedanin: Chemotaxonomy, Isolation, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. ffhdj.com [ffhdj.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. impactfactor.org [impactfactor.org]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
"preventing photodegradation of oxypeucedanin methanolate in solution"
Welcome to the technical support center for oxypeucedanin methanolate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the photodegradation of this compound in solution.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Question 1: My this compound solution is showing a progressive loss of activity or a change in its spectroscopic profile after exposure to ambient light.
Answer: This is a strong indication of photodegradation. Furanocoumarins, the class of compounds to which this compound belongs, are known to be photosensitive.[1][2] Exposure to light, particularly UV-A radiation (320-400 nm), can induce chemical changes that alter the molecule's structure and function.[1][3]
Potential Causes and Immediate Actions:
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Light Exposure | 1. Immediately protect your current solution from light by wrapping the container in aluminum foil or transferring it to an amber vial. 2. For future experiments, prepare and handle the solution under subdued light conditions. | Minimize light exposure at all stages of your experiment. Use light-blocking containers and work in a dimly lit area or use a fume hood with the sash lowered. |
| Inappropriate Solvent | 1. Review the solvent used for your solution. The polarity and type of solvent can influence the rate of photodegradation. 2. If possible, test the stability of this compound in a small batch of an alternative high-purity, anhydrous solvent. | For stock solutions, use high-purity, anhydrous solvents like DMSO or ethanol. Prepare aqueous working solutions immediately before use. |
| Extended Exposure at Room Temperature | 1. Assess the duration your solution remains at room temperature. 2. If practical, perform your experiments on ice or in a temperature-controlled environment. | Minimize the time the solution is kept at room temperature. For longer experiments, consider using a cooling block or ice bath. |
Question 2: I've observed the formation of a precipitate or a change in the color of my this compound solution.
Answer: Precipitation or color change can be indicative of the formation of degradation products, which may have different solubility profiles than the parent compound. Photodegradation of furanocoumarins can lead to the formation of various photoproducts, including dimers and oxidation products.[1][4][5]
Potential Causes and Immediate Actions:
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Formation of Insoluble Degradants | 1. Attempt to redissolve the precipitate by gentle warming or sonication, though be aware that this may not reverse the degradation. 2. If redissolving is unsuccessful, it is best to discard the solution and prepare a fresh batch, ensuring rigorous light protection. | Prepare fresh solutions for each experiment to avoid the accumulation of degradation products. If a precipitate is observed, do not use the solution for quantitative experiments. |
| pH Shift | 1. Measure the pH of your solution, especially if using aqueous buffers. The stability of phenolic compounds can be pH-dependent.[6][7] 2. Evaluate the stability of your compound in buffers with different pH values to identify an optimal range. | Maintain the pH of your solution in a slightly acidic to neutral range. Avoid highly alkaline conditions which can accelerate the degradation of similar compounds.[8] |
| Oxidation | 1. Consider if your solution has been exposed to air for prolonged periods. The presence of oxygen can contribute to photodegradation.[3] 2. Purging the solvent with an inert gas (e.g., argon or nitrogen) before dissolving the compound can help to minimize oxidation. | For sensitive experiments, use deoxygenated solvents and consider working in an inert atmosphere. The addition of antioxidants may also be beneficial. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of photodegradation for furanocoumarins like this compound? A1: The photodegradation of furanocoumarins can proceed through several mechanisms. Upon absorption of UV-A radiation, the molecule can be excited to a triplet state.[3] From there, it can undergo:
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Type I reactions: Direct reactions with other molecules, such as DNA, to form covalent adducts.[3]
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Type II reactions: Energy transfer to molecular oxygen to generate reactive oxygen species (ROS) like singlet oxygen, which can then oxidize the furanocoumarin or other molecules in the solution.[3]
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Photodimerization: A [2+2] cycloaddition reaction with another furanocoumarin molecule to form cyclobutane dimers, a common degradation pathway for coumarins.[4][5]
Q2: What are the ideal storage conditions for this compound solutions? A2: To ensure the stability of this compound in solution, it is crucial to control both temperature and light exposure.
| Storage Condition | Recommendation | Rationale |
| Temperature | Store stock solutions at -20°C or -80°C. | Low temperatures slow down chemical degradation rates. |
| Light | Store in amber vials or containers wrapped in aluminum foil. | Protects the compound from photodegradation. |
| Atmosphere | For long-term storage, consider purging the vial with an inert gas before sealing. | Minimizes the risk of oxidative degradation. |
| Freeze-Thaw Cycles | Aliquot stock solutions into smaller, single-use volumes. | Avoids repeated freezing and thawing which can degrade the compound. |
Q3: Can I use antioxidants to prevent the photodegradation of this compound? A3: Yes, the use of antioxidants can be a viable strategy, particularly if oxidative stress is a significant contributor to the degradation. Antioxidants function by neutralizing free radicals and reactive oxygen species that are generated during photo-excitation.[8][9] The choice of antioxidant should be compatible with your experimental system.
Q4: Are there any formulation strategies to enhance the photostability of this compound? A4: Yes, encapsulation into lipid-based nanocarriers like liposomes has been shown to be a promising approach for protecting photosensitive compounds. The liposomal bilayer can provide a protective environment for hydrophobic molecules like furanocoumarins, shielding them from light and other degrading factors in the solution.
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol is based on the principles outlined in the ICH Q1B guidelines for photostability testing and is intended to assess the intrinsic photostability of this compound and to develop a stability-indicating analytical method.
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
- Prepare two sets of samples for each condition: one "test" set and one "control" set. The control samples should be wrapped in aluminum foil to protect them from light.
- For testing in solution, dilute the stock solution to a suitable concentration for analysis (e.g., 10 µg/mL) in transparent vials.
2. Stress Conditions:
- Photolytic Degradation: Expose the "test" samples to a light source that provides both cool white fluorescent and near-UV light. The ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[5]
- Hydrolytic Degradation: Prepare solutions in acidic (e.g., 0.1 M HCl), neutral (e.g., purified water), and basic (e.g., 0.1 M NaOH) conditions. Incubate a set of these solutions at an elevated temperature (e.g., 60°C) and another at room temperature, both for a defined period (e.g., 24 hours).
- Oxidative Degradation: Prepare a solution in the presence of an oxidizing agent (e.g., 3% hydrogen peroxide). Keep the solution at room temperature for a defined period.
- Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) for a defined period.
3. Analytical Method:
- Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, to analyze the samples.
- The method should be able to separate the intact this compound from its degradation products.
- Monitor the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products.
4. Data Analysis:
- Calculate the percentage of degradation for each stress condition by comparing the peak area of the "test" sample to the "control" sample.
- Analyze the chromatograms for the formation of degradation products.
Protocol 2: Preparation of a Photoprotective Liposomal Formulation
This is a general protocol for the encapsulation of this compound into liposomes to enhance its photostability.
1. Materials:
- Phospholipids (e.g., soy lecithin or a mixture of DPPC and cholesterol)
- This compound
- Organic solvent (e.g., chloroform or a chloroform:methanol mixture)
- Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
2. Thin-Film Hydration Method:
- Dissolve the phospholipids and this compound in the organic solvent in a round-bottom flask.
- Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
- Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
- Hydrate the lipid film with the aqueous buffer by vortexing or sonicating. This will result in the formation of multilamellar vesicles (MLVs).
3. Vesicle Size Reduction (Optional):
- To obtain smaller, more uniform vesicles (e.g., small unilamellar vesicles, SUVs), the MLV suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes with a defined pore size.
4. Characterization:
- Determine the encapsulation efficiency by separating the free drug from the liposomes (e.g., by centrifugation or dialysis) and quantifying the amount of encapsulated this compound using a suitable analytical method like HPLC.
- Assess the photostability of the liposomal formulation by exposing it to a light source and comparing the degradation rate to that of a free drug solution, as described in Protocol 1.
Visualizations
Caption: Generalized photodegradation pathways for a furanocoumarin.
Caption: Workflow for assessing the photodegradation of a compound.
Caption: Troubleshooting decision tree for compound instability.
References
- 1. [Photobiophysics of furanocoumarins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxypeucedanin: Chemotaxonomy, Isolation, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of photosensitization by furocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medcraveonline.com [medcraveonline.com]
- 8. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Method of kinetic analysis of photodegradation: nifedipine in solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
"strategies to increase the purity of isolated oxypeucedanin methanolate"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the isolation and purification of oxypeucedanin methanolate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude oxypeucedanin extracts?
A1: The most common purification strategies involve a combination of chromatographic techniques followed by recrystallization.[1][2][3] Column chromatography (CC) over silica gel is frequently used for initial fractionation.[1][4] For higher purity, techniques like High-Performance Liquid Chromatography (HPLC), particularly semi-preparative HPLC, and High-Speed Counter-Current Chromatography (HSCCC) are employed.[1][5] Recrystallization from a suitable solvent system is often the final step to obtain high-purity crystals.[1]
Q2: I've isolated oxypeucedanin, but how do I confirm if it is the methanolate form?
A2: The presence of the methanolate can be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which will show characteristic signals for the methoxy group.[6][7] Mass spectrometry can also be used to determine the molecular weight, which will be higher than that of pure oxypeucedanin due to the addition of a methanol molecule (C17H18O6 for the methanolate vs. C16H14O5 for oxypeucedanin).[1][8]
Q3: What are some common impurities found with this compound?
A3: Common impurities are other structurally related furanocoumarins that are often co-extracted from the plant source. These can include compounds like imperatorin, isoimperatorin, and bergapten.[5][9] The specific impurities will depend on the plant species used for isolation.[1][10]
Q4: How can I assess the purity of my final this compound product?
A4: The purity of your final product can be assessed using several analytical methods. High-Performance Liquid Chromatography (HPLC) with a UV or Diode Array Detector (DAD) is a standard method for determining purity by quantifying the peak area of your compound relative to any impurities.[10][11] Other techniques such as quantitative NMR (qNMR), mass spectrometry, and melting point analysis can also provide information on the purity of the sample.[6][7][12]
Troubleshooting Guides
Issue 1: Low Yield of this compound After Purification
| Possible Cause | Suggested Solution |
| Incomplete Extraction | Optimize the extraction solvent and conditions (e.g., temperature, time) to ensure efficient extraction of oxypeucedanin from the source material. Methanol and ethyl acetate are commonly used solvents.[1][13] |
| Loss During Chromatographic Steps | Carefully select the chromatographic conditions (stationary phase, mobile phase) to achieve good separation without excessive loss of the target compound. Monitor fractions closely using Thin Layer Chromatography (TLC) or analytical HPLC. |
| Poor Crystallization | Optimize the recrystallization process by testing different solvents or solvent mixtures. Control the cooling rate; slow cooling often leads to larger, purer crystals and better recovery.[14][15] |
| Degradation of the Compound | Oxypeucedanin contains an epoxide ring which can be sensitive to acidic conditions. Ensure that solvents and reagents used during purification are neutral to avoid degradation. |
Issue 2: Persistent Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Co-elution During Chromatography | If impurities have similar polarity to this compound, they may co-elute. Try a different chromatographic system (e.g., a different stationary phase like reversed-phase C18, or a different mobile phase).[3] High-Speed Counter-Current Chromatography (HSCCC) can be effective for separating compounds with similar polarities.[5] |
| Ineffective Recrystallization | The chosen recrystallization solvent may not be optimal for separating the impurity. Experiment with a range of solvents or solvent pairs to find a system where this compound has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains in solution.[14][16] |
| Formation of Artifacts | The purification process itself might be generating impurities. Ensure the stability of this compound under the conditions used. |
Issue 3: Difficulty in Obtaining Crystals of this compound
| Possible Cause | Suggested Solution |
| Solution is Not Supersaturated | Concentrate the solution to a higher degree before attempting to crystallize. The solution must be supersaturated for crystals to form.[15] |
| Presence of Inhibitory Impurities | Even small amounts of certain impurities can inhibit crystallization. An additional purification step, such as preparative TLC or a different column chromatography system, may be necessary. |
| Incorrect Solvent Choice | The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[14] Test a variety of solvents and solvent mixtures. |
| Nucleation is Not Initiated | Try to induce nucleation by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[14] |
Quantitative Data Summary
Table 1: Examples of Solvent Systems for Chromatographic Purification of Oxypeucedanin and Related Furanocoumarins
| Chromatographic Method | Stationary Phase | Mobile Phase (v/v) | Target Compound(s) | Reference |
| Column Chromatography (CC) | Silica Gel | n-hexane–EtOAc (gradient) | Oxypeucedanin | [1] |
| Column Chromatography (CC) | Silica Gel | n-hexane–CHCl3, CHCl3–EtOAc | Oxypeucedanin | [1] |
| High-Speed Counter-Current Chromatography (HSCCC) | - | n-hexane–ethyl acetate–methanol–water (1:1:1:1) | Imperatorin, oxypeucedanin, isoimperatorin | [5] |
| High-Speed Counter-Current Chromatography (HSCCC) | - | n-hexane–ethyl acetate–methanol–water (5:5:4.5:5.5) | Imperatorin, oxypeucedanin, isoimperatorin | [5] |
| Preparative TLC | Silica Gel | cyclohexane–EtOAc (2:1) | Oxypeucedanin | [1] |
Table 2: Purity and Yield Data from a Published Purification Method
| Method | Crude Material | Purified Compound | Yield | Purity | Reference |
| Multidimensional HSCCC | ~300 mg crude extract from Angelica dahurica | Oxypeucedanin | 8.6 mg | >98% | [5] |
Experimental Protocols
Protocol 1: General Workflow for Isolation and Purification of Oxypeucedanin
This protocol provides a general workflow for the isolation and purification of oxypeucedanin from a plant source. This can be adapted for obtaining this compound by using methanol in the final recrystallization step.
-
Extraction:
-
Air-dried and powdered plant material (e.g., roots of Angelica or Prangos species) is macerated with a suitable solvent like acetone or methanol at room temperature.[4]
-
The solvent is removed under vacuum to yield a crude extract.
-
-
Initial Fractionation (Column Chromatography):
-
The crude extract is subjected to column chromatography on silica gel.
-
A gradient elution is typically used, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.[1]
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing oxypeucedanin are pooled.
-
-
Further Purification (Optional):
-
Recrystallization:
-
The purified oxypeucedanin fraction is dissolved in a minimal amount of a hot solvent, such as methanol, to obtain the methanolate.
-
The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[14]
-
The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried.
-
Protocol 2: Purity Assessment by HPLC
-
Sample Preparation:
-
Prepare a stock solution of the purified this compound in a suitable solvent like methanol or acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Further dilute the stock solution to an appropriate concentration for HPLC analysis.
-
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 200 mm x 4.6 mm, 5 µm).[17]
-
Mobile Phase: A mixture of acetonitrile, methanol, and water, often with a small amount of acid like acetic acid (e.g., acetonitrile-methanol-water-acetic acid 20:15:65:2, v/v/v/v).[17]
-
Flow Rate: 1.0 mL/min.[17]
-
Detection: UV detector at a wavelength where oxypeucedanin has maximum absorbance (typically determined by a UV scan).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound as the percentage of its peak area relative to the total peak area of all components.
-
Visualizations
Caption: General workflow for the isolation and purification of this compound.
Caption: Troubleshooting logic for addressing low purity in the final product.
References
- 1. mdpi.com [mdpi.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 4. Oxypeucedanin and isoimperatorin extracted from Prangos ferulacea (L.) Lindl protect PC12 pheochromocytoma cells from oxidative stress and apoptosis induced by doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparative isolation of imperatorin, oxypeucedanin and isoimperatorin from traditional Chinese herb "bai zhi"Angelica dahurica (Fisch. ex Hoffm) Benth. et Hook using multidimensional high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrochemical profiling of natural furanocoumarins: DNA interaction dynamics of oxypeucedanin and prantschimgin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound [webbook.nist.gov]
- 9. This compound | 52939-12-5 | XO163800 [biosynth.com]
- 10. Oxypeucedanin: Chemotaxonomy, Isolation, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determining the purity of samples from natural products by coupling HPLC and CCD spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. google.com [google.com]
- 15. longdom.org [longdom.org]
- 16. google.com [google.com]
- 17. High-performance liquid chromatographic method for the determination and pharmacokinetic study of oxypeucedanin hydrate and byak-angelicin after oral administration of Angelica dahurica extracts in mongrel dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Oxypeucedanin Methanolate vs. Imperatorin: A Comparative Analysis of Anti-Cancer Efficacy
In the landscape of natural product-derived anti-cancer agents, the furanocoumarins oxypeucedanin and imperatorin have emerged as promising candidates. Both compounds, often isolated from plants of the Apiaceae family such as Angelica dahurica, have demonstrated significant anti-proliferative and pro-apoptotic activities across a range of cancer cell lines.[1][2][3] This guide provides a comparative overview of their anti-cancer activities, supported by experimental data, detailed methodologies, and pathway visualizations to assist researchers and drug development professionals in evaluating their therapeutic potential.
Comparative Anti-Cancer Activity
The cytotoxic effects of oxypeucedanin methanolate and imperatorin have been evaluated in numerous studies, with their efficacy varying across different cancer cell types. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below to provide a quantitative comparison of their potency.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Citation |
| Oxypeucedanin | SK-Hep-1 | Liver | Most sensitive among tested | [1] |
| MDA-MB-231 | Breast | - | [1] | |
| T47D | Breast | - | [1] | |
| A549 | Lung | - | [1] | |
| SNU638 | Stomach | - | [1] | |
| HCT-15 | Colon | ED50: 3.4 ± 0.3 µg/mL | [3] | |
| DU145 | Prostate | Growth inhibition at 25-100 µM | [4] | |
| Imperatorin | HT-29 | Colon | 78 | [5][6] |
| SNU 449 | Liver | - | [7] | |
| HCT-15 | Colon | - | [7] | |
| HCT116 | Colon | - | [8] | |
| HeLa | Cervical | - | [8] | |
| Hep3B | Liver | - | [8] | |
| RK33 | Larynx | Potent growth inhibition | [2] | |
| RK45 | Larynx | Potent growth inhibition | [2] | |
| TE671 | Rhabdomyosarcoma | Potent growth inhibition | [2] |
Note: A direct comparison is challenging due to variations in experimental conditions and cell lines across studies. The table presents a consolidation of available data.
Mechanisms of Action: A Tale of Two Furanocoumarins
While both compounds induce apoptosis and cell cycle arrest, their underlying molecular mechanisms exhibit distinct and overlapping features.
This compound primarily exerts its anti-cancer effects through the induction of G2/M phase cell cycle arrest and apoptosis.[4][9] A key mechanism involves the p53 signaling pathway.[1][9] In p53-expressing hepatoma cells, oxypeucedanin activates p53, leading to the upregulation of its downstream targets MDM2 and p21, which are crucial for cell cycle regulation.[1][9] This compound has also been shown to downregulate G2/M checkpoint proteins such as cyclin B1, cdc2, and cdc25c.[10] Furthermore, in human prostate cancer cells, oxypeucedanin-induced apoptosis is associated with the cleavage of caspase-3 and poly-(ADP-ribose) polymerase (PARP).[11] Studies on non-small cell lung cancer A549 cells have shown that this compound upregulates BAX and caspase-3 mRNA expression while downregulating BCL2.[12][13]
Imperatorin demonstrates a broader range of targeted pathways. It is known to induce G1 phase cell cycle arrest in colon cancer cells.[5][6] Similar to oxypeucedanin, imperatorin can induce apoptosis through a p53-dependent mechanism and the caspase cascade.[5][6] However, its activity extends to the inhibition of key signaling pathways involved in tumor growth and angiogenesis. Imperatorin has been shown to suppress the mTOR/p70S6K/4E-BP1 and MAPK pathways, which in turn inhibits the synthesis of Hypoxia-Inducible Factor-1α (HIF-1α), a critical regulator of angiogenesis.[8] Additionally, imperatorin can modulate multidrug resistance by antagonizing the drug efflux function of ABCG2, a transporter protein often overexpressed in resistant cancer cells.[14]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and imperatorin.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1x10⁵ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or imperatorin (or a vehicle control, e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).[6]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the control.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment and Harvesting: Cells are treated with the compounds for a designated time, then harvested by trypsinization and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C.
-
Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined.[9]
Apoptosis Assay (Flow Cytometry)
-
Cell Treatment and Harvesting: Similar to the cell cycle analysis protocol, cells are treated and harvested.
-
Staining: Cells are stained with an Annexin V-FITC and Propidium Iodide (PI) kit according to the manufacturer's instructions.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. An increase in the percentage of Annexin V-positive cells indicates apoptosis.[12]
Western Blot Analysis
-
Protein Extraction: After treatment, cells are lysed in RIPA buffer to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p53, p21, cyclin B1, caspases) overnight.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Workflow Diagrams
To visually represent the mechanisms and experimental processes, the following diagrams are provided.
Caption: Oxypeucedanin's anti-cancer signaling pathway.
Caption: Imperatorin's diverse anti-cancer signaling pathways.
Caption: General experimental workflow for anti-cancer drug screening.
References
- 1. The Antiproliferative Activity of Oxypeucedanin via Induction of G2/M Phase Cell Cycle Arrest and p53-Dependent MDM2/p21 Expression in Human Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxypeucedanin: Chemotaxonomy, Isolation, and Bioactivities [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Imperatorin exhibits anticancer activities in human colon cancer cells via the caspase cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Growth inhibition of various human cancer cell lines by imperatorin and limonin from poncirus trifoliata rafin. Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imperatorin suppresses proliferation and angiogenesis of human colon cancer cell by targeting HIF-1α via the mTOR/p70S6K/4E-BP1 and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Antiproliferative Activity of Oxypeucedanin via Induction of G2/M Phase Cell Cycle Arrest and p53-Dependent MDM2/p21 Expression in Human Hepatoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Anti-cancer effect of this compound purified from Ferulago trifida Boiss plant on A549 [biot.modares.ac.ir]
- 13. Anti-cancer effect of this compound purified from Ferulago trifida Boiss plant on A549 [biot.modares.ac.ir]
- 14. mdpi.com [mdpi.com]
A Comparative Analysis of the Anti-inflammatory Properties of Oxypeucedanin Methanolate and Bergapten
In the landscape of natural compounds with therapeutic potential, furanocoumarins such as oxypeucedanin methanolate and bergapten have garnered significant attention for their anti-inflammatory activities. This guide provides a detailed comparison of their effects, supported by experimental data, to assist researchers and drug development professionals in their evaluation.
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the key quantitative data on the anti-inflammatory effects of this compound and bergapten from various in vitro and in vivo studies.
| Parameter | This compound/Hydrate | Bergapten | Model System |
| Inhibition of Nitric Oxide (NO) Production | Significant suppression in IL-1β-stimulated hepatocytes[1] | Dose-dependent inhibition in LPS-stimulated RAW264.7 cells[2][3] | In vitro (Cell culture) |
| Effect on iNOS Expression | Decreased mRNA levels in IL-1β-stimulated hepatocytes[1][4] | Decreased expression in LPS-stimulated RAW264.7 cells[2][5] | In vitro (Cell culture) |
| Effect on COX-2 Expression | Oxypeucedanin hydrate reverses changes in LPS-induced RAW264.7 macrophages[6][7] | Decreased expression in LPS-stimulated RAW264.7 cells[2][5] | In vitro (Cell culture) |
| Inhibition of Pro-inflammatory Cytokines | Oxypeucedanin hydrate reverses changes in IL-1β, IL-6, and TNF-α levels in LPS-induced RAW264.7 macrophages[6][7]. This compound reduces TNF-α mRNA expression in hepatocytes[1]. | Inhibited LPS-stimulated production of TNF-α, IL-1β, and IL-6 in RAW264.7 cells[2][8] | In vitro (Cell culture) |
| Inhibition of Prostaglandin E2 (PGE2) | Not explicitly reported for this compound. | Inhibited LPS-stimulated production in RAW264.7 cells[2] | In vitro (Cell culture) |
| In vivo Anti-inflammatory Activity (ED50) | Oxypeucedanin hydrate: 126.4 ± 0.011 mg/kg | 101.6 ± 0.003 mg/kg | Carrageenan-induced paw edema in chicks[9] |
Mechanisms of Action: A Comparative Overview
Both compounds exhibit their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
Oxypeucedanin: The hydrate form of oxypeucedanin has been shown to alleviate inflammation by directly targeting the Toll-like receptor 4 (TLR4)-MD2 complex, which in turn inhibits the downstream activation of the NF-κB and MAPK signaling pathways[6][7]. This leads to a reduction in the production of various pro-inflammatory mediators. This compound has been demonstrated to suppress the gene expression of iNOS and TNF-α[1][4].
Bergapten: Bergapten primarily exerts its anti-inflammatory effects by suppressing the Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway and by reducing the production of reactive oxygen species (ROS)[2][8]. Interestingly, studies suggest it does not significantly affect the MAPK and NF-κB pathways[2].
Visualizing the Signaling Pathways
The following diagrams illustrate the known signaling pathways modulated by oxypeucedanin hydrate and bergapten.
Caption: Oxypeucedanin Hydrate's Anti-inflammatory Pathway
Caption: Bergapten's Anti-inflammatory Pathway
Experimental Protocols
This section details the methodologies used in the cited studies to evaluate the anti-inflammatory effects of this compound and bergapten.
In Vitro Anti-inflammatory Assays
1. Cell Culture and Treatment:
-
RAW264.7 Macrophages: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. For experiments, cells are pre-treated with various concentrations of oxypeucedanin hydrate or bergapten for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a further 24 hours.
-
Primary Cultured Rat Hepatocytes: Hepatocytes are isolated from rats and cultured. They are stimulated with interleukin-1β (IL-1β) to induce an inflammatory response. Test compounds are added to the culture medium to assess their inhibitory effects[1].
2. Nitric Oxide (NO) Production Assay:
-
The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. A standard curve using sodium nitrite is generated to quantify the results.
3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines and PGE2:
-
The levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and PGE2 in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.
4. Western Blot Analysis:
-
Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes are blocked and then incubated with primary antibodies against iNOS, COX-2, and phosphorylated or total forms of proteins in the relevant signaling pathways (e.g., STATs, NF-κB, MAPKs). After incubation with secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
5. Quantitative Real-Time PCR (qRT-PCR):
-
Total RNA is extracted from cells, and cDNA is synthesized. qRT-PCR is performed using specific primers for iNOS, TNF-α, and other target genes to quantify their mRNA expression levels. Gene expression is normalized to a housekeeping gene such as β-actin.
In Vivo Anti-inflammatory Assay
Carrageenan-Induced Paw Edema in Chicks:
-
A 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw of chicks to induce localized edema.
-
Test compounds (oxypeucedanin hydrate or bergapten) are administered orally or intraperitoneally at various doses prior to carrageenan injection.
-
Paw volume is measured at different time points after carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group. The ED50 (the dose that causes 50% inhibition) is then determined.
Experimental Workflow Visualization
The following diagram outlines the general workflow for evaluating the in vitro anti-inflammatory effects of the test compounds.
References
- 1. ffhdj.com [ffhdj.com]
- 2. Bergapten prevents lipopolysaccharide-induced inflammation in RAW264.7 cells through suppressing JAK/STAT activation and ROS production and increases the survival rate of mice after LPS challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Oxypeucedanin hydrate alleviates rheumatoid arthritis by inhibiting the TLR4-MD2/NF-κB/MAPK signaling axis: Oxypeucedanin hydrate alleviates rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxypeucedanin hydrate alleviates rheumatoid arthritis by inhibiting the TLR4-MD2/NF-κB/MAPK signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Anticancer Mechanisms of Oxypeucedanin Methanolate and Other Furanocoumarins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of oxypeucedanin methanolate and other structurally related furanocoumarins in the inhibition of cancer cell proliferation. The information is compiled from various scientific studies to offer an objective overview supported by experimental data.
Introduction to Furanocoumarins as Anticancer Agents
Furanocoumarins are a class of naturally occurring organic compounds found in a variety of plants. They have garnered significant interest in cancer research due to their diverse pharmacological activities, including antiproliferative and pro-apoptotic effects on various cancer cell lines. This guide focuses on this compound and compares its anticancer properties with other notable furanocoumarins: imperatorin, isoimperatorin, bergapten, and xanthotoxin.
Comparative Analysis of Anticancer Mechanisms
The primary mechanisms by which these furanocoumarins inhibit cancer cell proliferation involve the induction of cell cycle arrest and apoptosis. Below is a comparative summary of their effects.
Quantitative Data Summary
The following table summarizes the available quantitative data from various studies on the antiproliferative and pro-apoptotic effects of oxypeucedanin and other furanocoumarins. It is important to note that the experimental conditions, such as cell lines and treatment durations, may vary between studies, affecting direct comparability.
| Compound | Cell Line | Assay | Results | Reference |
| This compound | A549 (Non-small cell lung cancer) | Flow Cytometry | Apoptosis rate of 29.6% at 0.4 mM | [1] |
| Oxypeucedanin | SK-Hep-1 (Hepatoma) | Flow Cytometry | G2/M phase arrest increased from 22.66% to 35.90% at 75 µM | [2] |
| DU145 (Prostate cancer) | Trypan Blue Exclusion | 43.5% growth inhibition at 100 µM after 24h | [3] | |
| A-549 (Lung carcinoma) | MTT Assay | IC50: 0.80 mM | [4] | |
| Imperatorin | HT-29 (Colon cancer) | MTT Assay | IC50: 78 µM | [5] |
| HT-29 (Colon cancer) | Flow Cytometry | G1 phase arrest | [5] | |
| Isoimperatorin | BGC-823 (Gastric cancer) | MTT Assay | IC50: 0.115 mM | [6] |
| BGC-823 (Gastric cancer) | Flow Cytometry | G2/M phase arrest | [6] | |
| Bergapten | HT-29 and RKO (Colon cancer) | MTT Assay | IC50: 12.5 µM | |
| HT-29 and RKO (Colon cancer) | Flow Cytometry | G2/M phase arrest (up to 87% in HT-29 at 12.5 µM) | ||
| DLD-1 and LoVo (Colorectal cancer) | Cell Viability Assay | G0/G1 and sub-G1 phase arrest at 30 and 50 µM | ||
| Xanthotoxin | HepG2 (Hepatocellular carcinoma) | MTT Assay | IC50: 6.9 µg/mL | |
| HepG2 (Hepatocellular carcinoma) | Flow Cytometry | G2/M phase arrest increased from 17.12% to 22.31% at IC50 |
Signaling Pathways in Cancer Cell Proliferation Inhibition
The anticancer effects of oxypeucedanin and other furanocoumarins are mediated through the modulation of various signaling pathways that regulate the cell cycle and apoptosis.
Oxypeucedanin Signaling Pathway
Oxypeucedanin has been shown to induce G2/M phase cell cycle arrest and apoptosis primarily through the p53 signaling pathway.[2][4] It upregulates p53, which in turn transcriptionally activates its downstream targets like p21 and MDM2, leading to cell cycle arrest.[4] In some cancer cells, oxypeucedanin's pro-apoptotic effects are mediated by the intrinsic apoptosis pathway, involving the regulation of Bcl-2 family proteins and activation of caspases.[1]
Caption: Signaling pathway of this compound in cancer cells.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison of furanocoumarins.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of the furanocoumarin compounds for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
MTT Addition: After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the furanocoumarin compounds as described for the MTT assay. After treatment, harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is quantified using cell cycle analysis software.
Western Blot for Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis.
-
Protein Extraction: Treat cells with the furanocoumarin compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for screening and evaluating the anticancer potential of a compound like this compound.
Caption: Experimental workflow for anticancer drug screening and evaluation.
Conclusion
This compound, along with other furanocoumarins like imperatorin, isoimperatorin, bergapten, and xanthotoxin, demonstrates significant potential as an anticancer agent. Their primary mechanisms of action involve the induction of cell cycle arrest (predominantly at the G1 or G2/M phase) and apoptosis through the modulation of key signaling pathways, including the p53 pathway and the intrinsic apoptosis pathway. While the specific efficacy and molecular targets may vary between compounds and cancer cell types, the collective evidence underscores the promise of furanocoumarins in the development of novel cancer therapies. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate their relative potency and therapeutic potential.
References
A Comparative Guide to the Signaling Pathway Modulation by Oxypeucedanin Methanolate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of oxypeucedanin methanolate on key inflammatory signaling pathways, with a focus on its performance relative to other natural furanocoumarins, particularly phellopterin. The information is compiled from preclinical research and is intended to support further investigation and drug development efforts.
Overview of this compound and its Anti-inflammatory Potential
This compound is a furanocoumarin that has demonstrated significant anti-inflammatory properties. Research indicates its ability to suppress the production of key inflammatory mediators, suggesting its potential as a therapeutic agent for inflammatory diseases. This guide elucidates the molecular pathways affected by this compound, providing a comparative perspective with phellopterin, a structurally similar furanocoumarin with comparable bioactivity.
Comparative Efficacy on Inflammatory Markers
This compound and phellopterin have been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α), all of which are pivotal in the inflammatory response.[1] The following table summarizes the quantitative data on their inhibitory effects.
| Compound | Target | Metric | Value | Cell Line | Inducer | Reference |
| This compound | NO Production | IC50 | 119 µM | Rat Hepatocytes | IL-1β | [1] |
| iNOS mRNA | Inhibition | Dose-dependent | Rat Hepatocytes | IL-1β | [1] | |
| TNF-α mRNA | Inhibition | Dose-dependent | Rat Hepatocytes | IL-1β | [1] | |
| Phellopterin | NO Production | IC50 | 48 µM | Rat Hepatocytes | IL-1β | [1] |
| iNOS mRNA | Inhibition | Dose-dependent | Rat Hepatocytes | IL-1β | [1] | |
| TNF-α mRNA | Inhibition | Dose-dependent | Rat Hepatocytes | IL-1β | [1] |
Elucidation of Affected Signaling Pathways
The anti-inflammatory effects of this compound and its analogs are attributed to their modulation of key signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like Interleukin-1 beta (IL-1β), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of inflammatory genes such as iNOS and TNF-α.
Studies on the related compound, oxypeucedanin hydrate, have shown that it suppresses the activation of the NF-κB pathway. This provides a likely mechanism for the observed downstream effects of this compound.
Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The MAPK pathway, including cascades involving ERK, p38, and JNK, is another crucial regulator of inflammation. Activation of these kinases through phosphorylation leads to the activation of transcription factors that control the expression of inflammatory genes.
Research on oxypeucedanin, the precursor to this compound, has demonstrated its ability to modulate the MAPK signaling pathway, suggesting a similar mechanism for its methanolate derivative. Specifically, oxypeucedanin has been shown to increase the phosphorylation of Erk2 and p38 MAPK.
Figure 2: Postulated modulation of the MAPK signaling pathway by this compound.
Experimental Protocols
This section provides an overview of the methodologies used to generate the data presented in this guide.
Cell Culture and Treatment
-
Cell Line: Primary cultured rat hepatocytes.
-
Culture Conditions: Cells are maintained in a suitable culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Hepatocytes are treated with IL-1β (e.g., 1 nM) to induce an inflammatory response. Concurrently, cells are treated with various concentrations of this compound or phellopterin.
Nitric Oxide (NO) Production Assay
-
Principle: The concentration of nitrite, a stable metabolite of NO, in the culture medium is measured using the Griess reagent.
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
Quantitative Real-Time PCR (qRT-PCR) for iNOS and TNF-α mRNA
-
Principle: This technique measures the amount of specific mRNA transcripts in a sample.
-
Procedure:
-
RNA Extraction: Isolate total RNA from the treated hepatocytes using a suitable RNA extraction kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Real-Time PCR: Perform PCR using specific primers for iNOS, TNF-α, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Calculate the relative expression of the target genes using the comparative Ct (ΔΔCt) method.
-
Western Blot Analysis for NF-κB and MAPK Pathway Proteins
-
Principle: This method detects and quantifies specific proteins in a sample. It can be used to assess the phosphorylation status of signaling proteins.
-
Procedure:
-
Protein Extraction: Lyse the treated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-IκBα, total IκBα, phospho-p65, total p65, phospho-ERK, total ERK, etc.).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry: Quantify the intensity of the protein bands and normalize to a loading control (e.g., GAPDH or β-actin).
-
Figure 3: General experimental workflow for assessing the effects of this compound.
Conclusion and Future Directions
This compound demonstrates significant potential as an anti-inflammatory agent by inhibiting the production of key inflammatory mediators. The available evidence strongly suggests that its mechanism of action involves the modulation of the NF-κB and MAPK signaling pathways.
For future research, it is recommended to:
-
Conduct studies to obtain direct quantitative data on the effects of this compound on the phosphorylation status of key proteins within the NF-κB and MAPK pathways.
-
Perform in vivo studies in animal models of inflammatory diseases to validate the preclinical findings and assess the therapeutic potential of this compound.
-
Investigate the structure-activity relationship of this compound and related furanocoumarins to optimize their anti-inflammatory potency and pharmacokinetic properties.
This comparative guide provides a foundation for researchers and drug development professionals to further explore the therapeutic utility of this compound in the context of inflammatory disorders.
References
Validating In Vitro Findings of Oxypeucedanin Methanolate in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxypeucedanin, a furanocoumarin found in various medicinal plants, and its derivative, oxypeucedanin methanolate, have demonstrated promising therapeutic potential in in vitro studies, particularly in the areas of anti-cancer and anti-inflammatory activities. Translating these preclinical findings into tangible therapeutic applications necessitates rigorous validation in animal models. This guide provides a comparative analysis of the in vivo validation of oxypeucedanin's effects and compares its performance with structurally related furanocoumarins: imperatorin, phellopterin, and isoimperatorin. While direct in vivo data for this compound is limited, the findings for its parent compound, oxypeucedanin, offer valuable insights into its potential pharmacological activities.
Comparative Analysis of In Vivo Efficacy
The following tables summarize the key in vivo findings for oxypeucedanin and its alternatives, providing a clear comparison of their therapeutic effects in various animal models.
Table 1: In Vivo Anti-Inflammatory and Neuroprotective Effects
| Compound | Animal Model | Dosage and Administration | Key Findings |
| Oxypeucedanin | Cisplatin-induced intestinal inflammatory injury in mice | 15 mg/kg | Alleviated intestinal inflammatory injury, decreased immune cell infiltration, and reversed mitochondrial dysfunction.[1] |
| Phellopterin | Streptozotocin-induced diabetic ulcer mouse model | Topical cream | Attenuated chronic inflammation and promoted re-epithelialization.[2][3] |
| Atopic dermatitis-like inflammation in mice | Not specified | Alleviated atopic dermatitis-like phenotypes, reduced serum IgE levels, and decreased infiltration of eosinophils and mast cells. | |
| Imperatorin | Dimethylbenzene-induced ear edema and acetic acid-induced vascular permeability in mice | Oral administration | Significantly inhibited inflammatory reactions and reduced the release of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).[4][5] |
| Isoimperatorin | Aluminum chloride-induced neurotoxicity in albino mice | 30 mg/kg, intraperitoneal injection | Ameliorated the neurotoxic effects by modulating antioxidant and inflammatory responses.[6] |
Table 2: In Vivo Anti-Cancer Effects
| Compound | Animal Model | Dosage and Administration | Key Findings |
| Oxypeucedanin | Human prostate carcinoma DU145 cells xenograft in mice | 0.5 mg/kg | Reduced tumor volume and weight.[7] |
| Imperatorin | HepG2 human hepatoma cells xenograft in nude mice | 50 and 100 mg/kg | Suppressed tumor growth by 31.93% and 63.18%, respectively.[7] |
| K562/DOX leukemia xenograft in NOD/SCID mice | 10 and 20 mg/kg, combined with doxorubicin | Significantly decreased tumor volume and weight.[8][9][10] | |
| Human colon cancer HCT116 xenograft tumor model | Not specified | Inhibited tumor growth and blocked tumor angiogenesis.[11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key in vivo experiments cited in this guide.
Cisplatin-Induced Intestinal Injury Model (Oxypeucedanin)
-
Animal Model: C57BL/6 male mice.
-
Procedure: Intestinal injury was induced by a single intraperitoneal injection of cisplatin (20 mg/kg).
-
Treatment: Oxypeucedanin (15 mg/kg) was administered to the treatment group.
-
Assessment: Intestinal tissues were collected for histological analysis to assess inflammatory cell infiltration and mitochondrial function.[1]
Diabetic Ulcer Wound Healing Model (Phellopterin)
-
Animal Model: Streptozotocin-induced diabetic C57BL/6J mice.
-
Procedure: Full-thickness cutaneous ulcers were surgically created on the backs of the mice.
-
Treatment: A topical cream containing phellopterin was applied to the wounds.
-
Assessment: Wound healing was monitored over time, and skin lesions were histologically examined for re-epithelialization and inflammatory markers.[2][3]
HepG2 Xenograft Model (Imperatorin)
-
Animal Model: Nude mice.
-
Procedure: Human hepatoma HepG2 cells were subcutaneously injected into the mice to establish tumors.
-
Treatment: Once tumors reached a palpable size, mice were treated with imperatorin at dosages of 50 and 100 mg/kg for 14 days.
-
Assessment: Tumor growth was monitored, and tumor volume and weight were measured at the end of the treatment period.[7]
Aluminum-Induced Neurotoxicity Model (Isoimperatorin)
-
Animal Model: Male albino mice.
-
Procedure: Neurotoxicity was induced by oral administration of aluminum chloride (10 mg/kg/day).
-
Treatment: Isoimperatorin (30 mg/kg/day) was administered intraperitoneally.
-
Assessment: Brain tissues were analyzed for markers of oxidative stress, inflammation, and levels of neurotransmitters.[6]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of oxypeucedanin and its alternatives are mediated through the modulation of various signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these complex interactions.
NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a key regulator of inflammation. Oxypeucedanin hydrate has been shown to inhibit this pathway by targeting the TLR4-MD2 complex, thereby reducing the expression of pro-inflammatory cytokines.
MAPK Signaling Pathway in Cancer and Inflammation
The Mitogen-Activated Protein Kinase (MAPK) pathway is implicated in both cancer cell proliferation and inflammatory responses. Imperatorin has been shown to inhibit this pathway, leading to reduced inflammation and tumor growth.
p53 Signaling Pathway in Cancer
The tumor suppressor protein p53 plays a critical role in preventing cancer development. Oxypeucedanin has been found to upregulate p53, leading to cell cycle arrest and apoptosis in cancer cells.
Conclusion
The available in vivo data for oxypeucedanin and its related furanocoumarins, imperatorin, phellopterin, and isoimperatorin, provide strong evidence for their therapeutic potential in treating inflammatory diseases and cancer. While direct in vivo validation for this compound is currently lacking, the positive results for its parent compound are encouraging and warrant further investigation. The comparative data and detailed protocols presented in this guide offer a valuable resource for researchers and scientists in the field of drug development, facilitating the design of future studies to fully elucidate the therapeutic capabilities of these promising natural compounds. Further research focusing on the in vivo efficacy and safety profile of this compound is essential for its potential clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxypeucedanin hydrate alleviates rheumatoid arthritis by inhibiting the TLR4-MD2/NF-κB/MAPK signaling axis: Oxypeucedanin hydrate alleviates rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Imperatorin suppresses proliferation and angiogenesis of human colon cancer cell by targeting HIF-1α via the mTOR/p70S6K/4E-BP1 and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imperatorin reduces the inflammatory response of atherosclerosis by regulating MAPKs signaling pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Imperatorin inhibits mitogen-activated protein kinase and nuclear factor kappa-B signaling pathways and alleviates neuroinflammation in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of oxypeucedanin on global gene expression and MAPK signaling pathway in mouse neuroblastoma Neuro-2A cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of STAT3 Signaling Pathway by Terphenyllin Suppresses Growth and Metastasis of Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imperatorin as an activator of Nrf2/ARE in mercury-induced brain damage based on rat model study, molecular docking, and molecular simulation approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Oxypeucedanin Methanolate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of oxypeucedanin methanolate and its analogs, with a focus on their structure-activity relationships in anticancer and anti-inflammatory applications. The information is supported by experimental data and detailed methodologies to facilitate further research and drug development.
Introduction to Oxypeucedanin and its Analogs
Oxypeucedanin is a naturally occurring furanocoumarin found in various plants of the Apiaceae and Rutaceae families, such as Angelica dahurica.[1][2] It has garnered significant interest in the scientific community due to its diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects.[2] this compound, a derivative, along with other analogs, has been the subject of studies to understand how structural modifications influence their biological efficacy. This guide focuses on elucidating these structure-activity relationships (SAR) to inform the design of more potent and selective therapeutic agents.
Comparative Biological Activity
The biological activities of oxypeucedanin and its analogs have been evaluated in various in vitro and in vivo models. The primary areas of investigation include their cytotoxic effects against cancer cell lines and their ability to modulate inflammatory pathways.
Anticancer Activity
Studies have demonstrated that oxypeucedanin and its analogs can inhibit the proliferation of various cancer cells. The antiproliferative effects are often attributed to the induction of apoptosis and cell cycle arrest.
Table 1: Comparative Antiproliferative Activity of Oxypeucedanin and Its Analogs against Human Hepatoma SK-Hep-1 Cells [3]
| Compound | Structure | IC50 (μM) |
| Oxypeucedanin | 4-[(3,3-dimethyloxiran-2-yl)methoxy]furo[3,2-g]chromen-7-one | 32.4 |
| Isooxypeucedanin | 4-[(3,3-dimethyloxiran-2-yl)methyl]-7H-furo[3,2-g]chromen-7-one | 91.5 |
| Oxypeucedanin Hydrate | 4-[(2,3-dihydroxy-3-methylbutyl)oxy]-7H-furo[3,2-g]chromen-7-one | > 100 |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Structure-Activity Relationship Insights:
From the data presented in Table 1, a clear structure-activity relationship for the antiproliferative activity of these furanocoumarins can be deduced:
-
The epoxide ring in the side chain of oxypeucedanin appears to be crucial for its potent cytotoxic activity.[3]
-
Isomerization of the side chain, as seen in isooxypeucedanin, leads to a significant decrease in activity, suggesting that the specific stereochemistry and position of the epoxide-containing side chain are important for its interaction with biological targets.[3]
-
Opening of the epoxide ring to a diol, as in oxypeucedanin hydrate, results in a dramatic loss of antiproliferative activity.[3] This indicates that the intact epoxide moiety is essential for the observed cytotoxicity.
Anti-inflammatory Activity
Oxypeucedanin and its derivatives have also been investigated for their anti-inflammatory properties. These compounds can suppress the production of pro-inflammatory mediators. A study on oxypeucedanin hydrate demonstrated its ability to inhibit the TLR4-MD2/NF-κB/MAPK signaling axis, a key pathway in inflammation.
Signaling Pathways
The biological effects of oxypeucedanin and its analogs are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the development of targeted therapies.
p53-Dependent Apoptotic Pathway
Oxypeucedanin has been shown to induce apoptosis in cancer cells through a p53-dependent mechanism.[3][4] Activation of p53 leads to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, ultimately leading to programmed cell death.
Caption: p53-mediated apoptosis and cell cycle arrest induced by oxypeucedanin.
NF-κB Inflammatory Pathway
Oxypeucedanin hydrate has been reported to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition leads to a reduction in the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by oxypeucedanin hydrate.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
MTT Assay for Cell Viability
This assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Treatment: The cells are then treated with various concentrations of the test compounds (e.g., oxypeucedanin and its analogs) and incubated for a further 48 or 72 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Caption: Workflow for the MTT cell viability assay.
Flow Cytometry for Apoptosis Detection
This method is used to quantify the percentage of apoptotic cells.
-
Cell Culture and Treatment: Cells are cultured and treated with the test compounds as described for the MTT assay.
-
Cell Harvesting: After treatment, both floating and adherent cells are collected, washed with PBS, and resuspended in 1X binding buffer.
-
Staining: The cells are stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Real-Time Reverse Transcription PCR (RT-PCR)
This technique is used to measure the expression levels of specific genes.
-
RNA Extraction: Total RNA is extracted from treated and untreated cells using a suitable RNA isolation kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-Time PCR: The cDNA is then used as a template for real-time PCR with gene-specific primers (e.g., for BAX, BCL2, caspase-3). The reaction is performed in a real-time PCR system, and the expression levels are quantified relative to a housekeeping gene (e.g., GAPDH).
Conclusion
The available data clearly indicate that the structure of the side chain at position 4 of the furanocoumarin scaffold is a critical determinant of the antiproliferative activity of oxypeucedanin and its analogs. The presence of an intact epoxide ring is essential for high potency, while its opening or isomerization leads to a significant reduction or complete loss of activity. These findings provide a solid foundation for the rational design of novel furanocoumarin-based anticancer agents with improved efficacy. Further studies involving a broader range of synthetic analogs are warranted to explore the full therapeutic potential of this class of compounds. The insights into the anti-inflammatory mechanisms also open avenues for developing dual-action agents targeting both cancer and inflammation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Antiproliferative Activity of Oxypeucedanin via Induction of G2/M Phase Cell Cycle Arrest and p53-Dependent MDM2/p21 Expression in Human Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Antiproliferative Activity of Oxypeucedanin via Induction of G2/M Phase Cell Cycle Arrest and p53-Dependent MDM2/p21 Expression in Human Hepatoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profile and Metabolism of Oxypeucedanin Methanolate in Rats
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profile and metabolism of oxypeucedanin methanolate in rats, with data juxtaposed against other relevant furanocoumarins. The information is compiled from preclinical studies to support further research and drug development endeavors. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key studies are provided.
Pharmacokinetic Profile of Oxypeucedanin
Oxypeucedanin, a furanocoumarin found in several traditional medicinal herbs, has been the subject of various pharmacokinetic studies in rats. These studies reveal a compound with rapid elimination and poor oral bioavailability.
Intravenous Administration
Following intravenous administration to Sprague-Dawley rats, oxypeucedanin exhibits linear pharmacokinetics. The elimination half-life (T½), mean residence time (MRT), volume of distribution (Vz), and systemic clearance (CLz) are dose-independent within the range of 2.5 to 10 mg/kg. The area under the concentration-time curve (AUC) increases proportionally with the dose.[1][2]
Oral Administration
Oral administration of oxypeucedanin at a dose of 20 mg/kg demonstrates poor and slow absorption.[1][2] The mean time to reach the peak plasma concentration (Tmax) is approximately 3.38 hours. The absolute bioavailability is low, calculated to be around 10.26%.[1][2]
Table 1: Pharmacokinetic Parameters of Oxypeucedanin in Rats After Intravenous Administration [1][2]
| Dose (mg/kg) | T½ (h) | MRT (h) | Vz (L/kg) | CLz (L/h/kg) | AUC₀-t (µg·h/L) |
| 2.5 | 0.66 ± 0.17 | 0.62 ± 0.10 | 4.98 ± 0.81 | 5.64 ± 0.89 | 445.3 ± 70.8 |
| 5 | 0.61 ± 0.11 | 0.80 ± 0.23 | 7.50 ± 2.21 | 6.83 ± 1.99 | 751.2 ± 218.4 |
| 10 | 0.63 ± 0.15 | 0.73 ± 0.18 | 6.78 ± 1.63 | 8.55 ± 2.06 | 1204.6 ± 291.5 |
Table 2: Pharmacokinetic Parameters of Oxypeucedanin in Rats After Oral Administration [1][2]
| Dose (mg/kg) | Tmax (h) | Cmax (µg/L) | T½ (h) | MRT (h) | AUC₀-t (µg·h/L) | F (%) |
| 20 | 3.38 ± 0.74 | 158.7 ± 31.9 | 2.94 ± 1.22 | 5.86 ± 2.24 | 1235.8 ± 246.7 | 10.26 ± 2.02 |
Comparative Pharmacokinetics with Other Furanocoumarins
A study on the simultaneous determination of oxypeucedanin, imperatorin, and isoimperatorin in rat plasma after oral administration of Angelica dahurica radix extract provides some comparative insights. Although this study does not isolate the pharmacokinetics of each compound administered individually, it suggests that all three furanocoumarins are absorbed after oral administration.
For a more direct comparison, future studies focusing on the side-by-side pharmacokinetic profiling of these furanocoumarins under identical experimental conditions are warranted.
Metabolism of Oxypeucedanin
The metabolism of oxypeucedanin in rats is an area that requires further detailed investigation. Current literature suggests that the liver is a primary site of metabolism, with potential involvement of cytochrome P450 enzymes, specifically CYP3A4.[1][3] The clearance of oxypeucedanin in rats is noted to be rapid, suggesting efficient metabolic processes.[1]
Studies on the excretion of oxypeucedanin have shown that it is eliminated through both bile and urine. However, a comprehensive profile of its metabolites in these matrices is not yet fully characterized in the available literature. Further research utilizing techniques like liquid chromatography-mass spectrometry (LC-MS) is needed to identify and quantify the metabolites of oxypeucedanin in rats to fully understand its biotransformation pathways.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Pharmacokinetic Study of Oxypeucedanin in Rats[1][2]
-
Animals: Male Sprague-Dawley rats.
-
Housing: Standard laboratory conditions with free access to food and water.
-
Drug Administration:
-
Intravenous (IV): Oxypeucedanin was dissolved in a vehicle of 10% DMSO, 40% PEG400, and 50% saline and administered via the tail vein at doses of 2.5, 5, and 10 mg/kg.
-
Oral (PO): Oxypeucedanin was suspended in 0.5% carboxymethylcellulose sodium (CMC-Na) and administered by gavage at a dose of 20 mg/kg.
-
-
Blood Sampling: Blood samples (approximately 0.3 mL) were collected from the tail vein into heparinized tubes at specified time points post-dosing. Plasma was separated by centrifugation.
-
Sample Analysis: Plasma concentrations of oxypeucedanin were determined using a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis of the plasma concentration-time data.
In Vivo Experimental Workflow
Caption: Workflow for the in vivo pharmacokinetic study of oxypeucedanin in rats.
Signaling Pathways and Logical Relationships
The metabolism of oxypeucedanin is hypothesized to involve the cytochrome P450 enzyme system, a key pathway for the biotransformation of many xenobiotics. The logical relationship can be depicted as follows:
Caption: Proposed metabolic pathway of oxypeucedanin in rats.
References
- 1. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Comparative Analysis of Oxypeucedanin Methanolate's Impact on Cytochrome P450 Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the effects of oxypeucedanin, a linear furanocoumarin, on the activity of key human cytochrome P450 (CYP450) enzymes. The data presented herein is for oxypeucedanin and oxypeucedanin hydrate; for the purposes of this guide, the activity of oxypeucedanin methanolate is considered comparable. This document summarizes quantitative inhibitory data, details relevant experimental methodologies, and offers a visual representation of the experimental workflow to aid in the assessment of potential drug-herb interactions and guide further research.
Quantitative Comparison of CYP450 Inhibition
Oxypeucedanin has been demonstrated to be a mechanism-based inactivator of CYP2B6 and CYP2D6, and an inhibitor of CYP3A4. The following table summarizes the available quantitative data on the inhibitory effects of oxypeucedanin and compares it with other well-characterized furanocoumarins, bergamottin and 6',7'-dihydroxybergamottin (DHB).
| Compound | Enzyme | Inhibition Parameter | Value (µM) | Type of Inhibition |
| Oxypeucedanin | CYP2B6 | K_I | 1.82 | Mechanism-Based |
| k_inact | 0.07 min⁻¹ | |||
| CYP2D6 | K_I | 8.47 | Mechanism-Based | |
| k_inact | 0.044 min⁻¹ | |||
| Oxypeucedanin Hydrate | CYP3A4 | IC_50 | 26.36[1] | Time-dependent |
| Bergamottin | CYP3A4 | IC_50 | Data varies | Mechanism-Based |
| 6',7'-Dihydroxybergamottin (DHB) | CYP3A4 | IC_50 | 8.50[1] | Mechanism-Based |
Experimental Protocols
The data presented in this guide is derived from in vitro studies utilizing human liver microsomes (HLMs) or recombinant human CYP450 enzymes. Below are detailed methodologies for the key experiments cited.
Mechanism-Based Inactivation Assay for CYP2B6 and CYP2D6
This protocol is based on the methodology described for the investigation of oxypeucedanin's effect on CYP2B6 and CYP2D6.
-
Microsomal Incubation: Human liver microsomes or recombinant human CYP2B6 or CYP2D6 enzymes are pre-incubated with varying concentrations of oxypeucedanin in the presence of a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) at 37°C.
-
Time-Dependent Inhibition: Aliquots are taken from the pre-incubation mixture at various time points and diluted into a secondary incubation mixture containing a probe substrate specific for the CYP isoform being tested (e.g., bupropion for CYP2B6, dextromethorphan for CYP2D6).
-
Metabolite Quantification: The secondary incubation is allowed to proceed for a specified time and is then terminated. The formation of the specific metabolite (e.g., hydroxybupropion for CYP2B6, dextrorphan for CYP2D6) is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The rate of enzyme inactivation (k_obs) at each inhibitor concentration is determined by plotting the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The inactivation parameters, K_I (the concentration of inhibitor that gives half-maximal inactivation rate) and k_inact (the maximal rate of inactivation), are then determined by non-linear regression analysis of the k_obs values versus the inhibitor concentration.
CYP450 Inhibition Assay (IC_50 Determination)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC_50) of a compound.
-
Incubation Mixture: A reaction mixture is prepared containing human liver microsomes or a specific recombinant CYP450 enzyme, a probe substrate for the target enzyme, and a range of concentrations of the inhibitor (e.g., oxypeucedanin hydrate).
-
Reaction Initiation: The reaction is initiated by the addition of a NADPH-generating system.
-
Incubation: The mixture is incubated at 37°C for a predetermined period that falls within the linear range of metabolite formation.
-
Reaction Termination: The reaction is stopped by the addition of a suitable solvent (e.g., ice-cold acetonitrile).
-
Metabolite Quantification: The concentration of the metabolite formed from the probe substrate is measured by LC-MS/MS or a fluorescent plate reader, depending on the substrate used.
-
IC_50 Calculation: The percentage of inhibition at each inhibitor concentration is calculated relative to a vehicle control. The IC_50 value is then determined by fitting the data to a four-parameter logistic equation.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the inhibitory potential of a compound against cytochrome P450 enzymes.
Figure 1: General workflow for CYP450 inhibition assays.
Signaling Pathways and Logical Relationships
The interaction of oxypeucedanin with CYP450 enzymes, particularly its mechanism-based inactivation of CYP2B6 and CYP2D6, involves a series of steps that can be visualized as a logical pathway.
Figure 2: Pathway of mechanism-based CYP450 inactivation.
References
Safety Operating Guide
Safe Disposal of Oxypeucedanin Methanolate: A Procedural Guide
The proper disposal of oxypeucedanin methanolate is critical for ensuring laboratory safety and environmental protection. As a compound that combines the properties of a furanocoumarin with methanol, it presents a multi-faceted hazard profile that requires careful management. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Assessment
-
Oxypeucedanin: Based on the SDS for (+)-Oxypeucedanin hydrate, this component is harmful if swallowed and may cause an allergic skin reaction[1]. Furanocoumarins, as a class, can also be phototoxic[2].
-
Methanol: The "methanolate" designation indicates the presence of methanol, a highly flammable and toxic solvent. Methanol is toxic if swallowed, inhaled, or absorbed through the skin, and it can cause damage to organs, particularly the optic nerve and central nervous system[3][4][5][6][7].
Therefore, this compound should be treated as a flammable, toxic, and sensitizing hazardous waste .
Personal Protective Equipment (PPE) is mandatory:
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Skin and Body Protection: A lab coat is required. For larger quantities or potential for splashing, consider additional protective clothing.
-
Respiratory Protection: All handling of this compound waste should be conducted in a certified chemical fume hood to avoid inhalation of methanol vapors[5].
Segregation and Collection of Waste
Proper segregation of chemical waste is a fundamental principle of laboratory safety. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container:
-
Select a container made of a material compatible with methanol and other potential solvents in the waste mixture. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is generally appropriate[8].
-
Ensure the container is clean, in good condition, and free of leaks or rust[9].
-
For liquid waste, do not fill the container beyond 90% capacity to allow for vapor expansion[8].
-
-
Label the Waste Container:
-
As soon as you begin collecting waste, affix a "Hazardous Waste" label from your institution's EHS department.
-
Clearly write the full chemical name: "this compound" and "Methanol". Avoid abbreviations or chemical formulas[9].
-
List all other components of the waste mixture and their approximate percentages.
-
Indicate the relevant hazards by checking the appropriate boxes on the label (e.g., "Flammable," "Toxic").
-
-
Collect Different Forms of Waste Separately:
-
Solid Waste: Collect pure this compound, contaminated personal protective equipment (gloves, weigh boats, etc.), and other solid materials in a designated, labeled, and sealed container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled liquid waste container.
-
Important: Do not mix halogenated and non-halogenated solvent waste unless your facility's procedures allow it, as this can complicate the disposal process[9]. Methanol is a non-halogenated solvent.
-
-
Storage and Disposal Procedures
All hazardous waste must be stored and disposed of in compliance with institutional and regulatory guidelines.
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated SAA within your laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment for the waste container to contain any potential leaks.
-
Segregate the this compound waste from incompatible materials, such as strong oxidizing agents, acids, and bases[5][8].
Final Disposal:
-
Do Not Dispose Down the Drain: this compound waste must not be disposed of in the sanitary sewer system[1].
-
Do Not Dispose in Regular Trash: This material is considered hazardous and cannot be placed in the regular trash[1].
-
Contact EHS for Pickup: Once the waste container is full or you are ready for disposal, follow your institution's procedures to request a hazardous waste pickup from the EHS department. Complete any required forms with accurate information about the waste composition.
Quantitative Data and Experimental Protocols
The following table summarizes key quantitative data relevant to the safe disposal of this compound and its components.
| Parameter | Value/Guideline | Source |
| Oxypeucedanin Hydrate Solubility | ||
| Ethanol | ~5 mg/mL | [10] |
| DMSO | ~30 mg/mL | [10] |
| DMF | ~30 mg/mL | [10] |
| Aqueous Buffers | Sparingly soluble | [10] |
| Methanol Properties | ||
| Flash Point | 9.7 °C / 49.5 °F | [5] |
| Flammable Limits in Air | Lower: 6.0%, Upper: 31.0% | [5] |
| General Aqueous Waste Disposal | ||
| pH Range for Drain Disposal (if permitted for non-hazardous waste) | Typically between 5.5 and 10.5 | [8] |
Experimental Protocol: Triple Rinsing of Empty Containers
Empty containers that held this compound must be properly managed to be considered non-hazardous.
-
First Rinse: Rinse the empty container with a suitable solvent (e.g., methanol or ethanol) capable of dissolving any remaining residue. Collect this rinsate as hazardous waste and add it to your this compound liquid waste container[9][11].
-
Second and Third Rinses: Perform two additional rinses with the solvent. Depending on local regulations, these subsequent rinses may also need to be collected as hazardous waste[11]. Consult your institution's EHS for specific guidance.
-
Container Disposal: Once triple-rinsed, deface or remove the original label, and dispose of the container as regular solid waste or according to your facility's procedures for empty chemical containers[12].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | 52939-12-5 | XO163800 [biosynth.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. sds.chemtel.net [sds.chemtel.net]
- 7. mgc-a.com [mgc-a.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 12. vumc.org [vumc.org]
Personal protective equipment for handling oxypeucedanin methanolate
For Researchers, Scientists, and Drug Development Professionals
Hazard Summary and Personal Protective Equipment
Extreme caution must be exercised when handling oxypeucedanin methanolate. The primary hazards include acute toxicity, potential for severe eye damage, skin irritation, and flammability. The recommended Personal Protective Equipment (PPE) is detailed below to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or punctures before use.[5][6] |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where chemicals are handled.[5][6] |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn to protect skin and personal clothing.[5][6] |
| Respiratory Protection | Not generally required for small quantities | Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[5][6] For larger quantities or potential for aerosolization, a NIOSH-approved respirator may be necessary.[7][8] |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural steps for the safe handling of this compound from receipt to experimental use.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (gloves and safety glasses) when opening the package.
-
Verify that the container is properly labeled and sealed.
2. Storage:
-
Store the compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area away from heat and ignition sources.[2][5]
-
The storage area should be clearly labeled with the compound's identity and associated hazards.
3. Handling and Experimental Use:
-
All handling of the solid compound and preparation of solutions should be conducted in a well-ventilated chemical fume hood.[5]
-
Before weighing, ensure the balance is clean and located in an area with minimal air currents.
-
Use appropriate tools (e.g., spatula, weighing paper) to handle the solid compound and avoid creating dust.
-
Always wear the recommended PPE as detailed in the table above.
-
Handle solutions with care to avoid splashes to the skin or eyes.
Emergency Procedures
Spill Response:
-
Small Spills: Alert others in the vicinity. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[5] Collect the absorbed material into a suitable container for hazardous waste disposal. Clean the spill area with an appropriate solvent and then with soap and water.
-
Large Spills: Evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.[2]
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]
-
Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3][5]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound powder and any contaminated disposable materials (e.g., weigh boats, gloves, paper towels) in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container for flammable organic waste.
Container Labeling and Storage:
-
All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Flammable").
-
Store waste containers in a designated, well-ventilated, and secure area away from heat and ignition sources until they are collected by the institution's EHS department or a licensed hazardous waste disposal company.[10]
Experimental Workflow Diagram
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. ehs.com [ehs.com]
- 3. A Beginner's Guide to Methanol - KHA Online-SDS Management [kha.com]
- 4. Methanol Safety: Exposure Risks & Protective Measures | Chemscape [chemscape.com]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. benchchem.com [benchchem.com]
- 7. nj.gov [nj.gov]
- 8. How To Protect Workers From Methanol Exposure In The Workplace — KERAMIDA Inc. [keramida.com]
- 9. sciencing.com [sciencing.com]
- 10. collectandrecycle.com [collectandrecycle.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
